Furagin-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H8N4O5 |
|---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5+/i6+1,8+1,10+1 |
InChI Key |
DECBQELQORZLLP-XIRXROAASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Furagin-13C3: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Furagin-13C3, a stable isotope-labeled analog of the antibacterial agent Furagin. It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative analysis of Furagin and in elucidating its mechanism of action. This document details the primary use of this compound as an internal standard in mass spectrometry-based bioanalytical methods, provides relevant quantitative data, and outlines key experimental protocols. Furthermore, it explores the antibacterial mechanism of Furagin, with a focus on its inhibitory effects on bacterial DNA, protein, and carbohydrate metabolism, supported by visual diagrams of the implicated pathways.
Introduction to Furagin and this compound
Furagin, also known as furazidin, is a nitrofuran derivative with broad-spectrum antibacterial activity. It is primarily used in the treatment of acute and recurrent uncomplicated urinary tract infections (UTIs) caused by susceptible Gram-positive and Gram-negative bacteria. Its efficacy stems from a multi-targeted mechanism of action that hinders the development of bacterial resistance.
This compound is a stable isotope-labeled version of Furagin, in which three carbon atoms (¹²C) in the imidazolidinedione ring are replaced with the heavier isotope, carbon-13 (¹³C). This isotopic substitution results in a molecule with a higher molecular weight but identical chemical properties to unlabeled Furagin. This key characteristic makes this compound an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.
Physicochemical Properties
A summary of the key physicochemical properties of Furagin and this compound is presented in Table 1.
| Property | Furagin | This compound |
| Chemical Name | 1-[[3-(5-Nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione | 1-[[3-(5-Nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione-2,4,5-¹³C₃ |
| Molecular Formula | C₁₀H₈N₄O₅ | C₇¹³C₃H₈N₄O₅ |
| Molecular Weight | 264.19 g/mol | 267.17 g/mol |
| CAS Number | 1672-88-4 | Not available |
| Appearance | Yellow to orange crystalline powder | Yellow to orange crystalline powder |
Primary Use of this compound: Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Furagin in complex biological matrices such as plasma, urine, and tissue samples. The co-elution of the analyte (Furagin) and the internal standard (this compound) in liquid chromatography, coupled with their distinct mass-to-charge ratios (m/z) in the mass spectrometer, allows for highly accurate and reproducible quantification.
Experimental Protocol: Quantification of Furagin in Human Plasma by LC-MS/MS
This section outlines a general protocol for the quantification of Furagin in human plasma using this compound as an internal standard.
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.1.3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Furagin: Precursor ion (Q1) m/z 265.1 → Product ion (Q3) m/z 134.1
-
This compound: Precursor ion (Q1) m/z 268.1 → Product ion (Q3) m/z 137.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
The workflow for this quantitative analysis is depicted in the following diagram:
Antibacterial Mechanism of Action of Furagin
Furagin exerts its antibacterial effect through a complex mechanism that involves the inhibition of multiple bacterial enzyme systems, ultimately leading to the disruption of DNA, RNA, and protein synthesis, as well as carbohydrate metabolism.[1] Upon entering the bacterial cell, the nitro group of Furagin is reduced by bacterial flavoproteins to highly reactive electrophilic intermediates. These intermediates are responsible for the drug's cytotoxic effects.
Inhibition of DNA Synthesis
The reactive intermediates of Furagin can cause damage to bacterial DNA.[1] While the precise mechanism is not fully elucidated for Furagin, it is believed to be similar to other nitrofurans, which can induce DNA strand breaks. This damage to the genetic material inhibits bacterial replication and transcription. It is hypothesized that these intermediates may interact with and inhibit bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for maintaining DNA topology during replication.
Inhibition of Protein Synthesis
The reactive intermediates of Furagin can also target bacterial ribosomes, leading to the inhibition of protein synthesis.[1] It is proposed that these intermediates can bind to ribosomal proteins or ribosomal RNA (rRNA), thereby interfering with the translation process. This could occur at various stages, including the formation of the initiation complex, peptide bond formation, or translocation.
References
Furagin-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Furagin-13C3, a stable isotope-labeled internal standard essential for the quantitative analysis of the antibacterial agent Furagin. This document outlines the typical data found in a Certificate of Analysis, details relevant experimental protocols, and illustrates key pathways and workflows.
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information on its identity, purity, and quality. While a specific batch CoA is proprietary, this section presents a summary of the data typically provided.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 1-[[3-(5-Nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione-13C3 |
| Product Code | TRC-F863002, PA STI 089066 |
| Molecular Formula | C₇¹³C₃H₈N₄O₅ |
| Molecular Weight | 267.17 g/mol |
| Appearance | Dark Yellow Solid |
| Storage Conditions | 2-8°C Refrigerator |
| Application | Isotope-labeled internal standard for quantitative analysis of Furagin |
Table 2: Quality Control Data
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99% ¹³C | Conforms |
| Identity (¹H-NMR) | NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | Conforms to mass | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
Synthesis and Impurity Profile
The synthesis of this compound involves the condensation of a ¹³C-labeled 1-aminohydantoin (B1197227) precursor with 3-(5-nitro-2-furyl)acrolein. The labeling is typically introduced in the hydantoin (B18101) ring.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. The key step is the use of ¹³C-labeled precursors for the synthesis of 1-aminohydantoin.
Impurity Profile
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. According to ICH guidelines, impurities present at a level greater than 0.1% should be identified and characterized[1][2].
Table 3: Potential Impurities
| Impurity | Source |
| Unlabeled Furagin | Incomplete isotopic labeling |
| 1-Aminohydantoin-13C3 | Unreacted starting material |
| 3-(5-nitro-2-furyl)acrolein | Unreacted starting material |
| Hydrolysis products | Degradation |
| Oxidation products | Degradation |
Experimental Protocols
This compound is primarily used as an internal standard in chromatographic methods for the quantification of Furagin in biological matrices or pharmaceutical formulations.
Quantification of Furagin in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of Furagin in human plasma using this compound as an internal standard.
3.1.1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Furagin and internal standard |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Furagin: To be determined experimentallythis compound: To be determined experimentally |
| Collision Energy | Optimized for each transition |
digraph "LC_MSMS_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start: Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add_IS" [label="Add this compound\nInternal Standard"]; "Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Transfer Supernatant"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution in\nMobile Phase"]; "LC_Injection" [label="Injection into LC-MS/MS"]; "Data_Analysis" [label="Data Analysis and\nQuantification"]; "End" [label="End: Furagin Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Add_IS"; "Add_IS" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "LC_Injection"; "LC_Injection" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Mechanism of Action and Metabolism
Furagin, like other nitrofuran antibiotics, exerts its antibacterial effect through a multi-targeted mechanism.
Antibacterial Mechanism of Action
The antibacterial activity of Furagin is initiated by the reduction of its nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that can damage various cellular components.
Metabolism
The metabolism of Furagin in humans is not fully elucidated but is believed to follow pathways similar to other nitrofurans. The primary route is likely reduction of the nitro group, leading to the formation of various metabolites that are excreted in the urine.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further method development and validation are recommended.
References
Applications of Stable Isotope Labeling in Pharmacology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling (SIL) is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems. In pharmacology, SIL has become an indispensable tool, offering unparalleled insights into drug efficacy, metabolism, and safety. By replacing atoms in a drug molecule or biological entity with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate and quantify labeled and unlabeled species using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core applications of stable isotope labeling in pharmacology, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.
Core Applications
The applications of stable isotope labeling in pharmacology are vast and can be broadly categorized into three main areas:
-
Drug Pharmacology Assessment: Determining the pharmacokinetic profile and mode of action of a drug substance.[1]
-
Drug Product Assessment: Evaluating drug delivery systems by determining parameters like bioavailability and release profiles.[1]
-
Personalized Medicine: Assessing patients for tailored drug treatments.[1]
This guide will delve into the specifics of these applications, focusing on metabolic studies, drug metabolism and pharmacokinetics (DMPK), and quantitative proteomics.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Stable isotope labeling is a cornerstone of modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing a robust method to trace a drug's journey through the body without the safety concerns associated with radioactive isotopes.[2]
Data Presentation: Pharmacokinetics of a Stable Isotope-Labeled Drug
A common application is to co-administer a labeled and unlabeled version of a drug to accurately determine pharmacokinetic parameters. The following table summarizes a hypothetical pharmacokinetic study comparing an unlabeled drug with its stable isotope-labeled counterpart, demonstrating the lack of a significant kinetic isotope effect.
| Parameter | Unlabeled Drug | Stable Isotope-Labeled Drug |
| Cmax (ng/mL) | 152.3 | 155.1 |
| Tmax (hr) | 2.5 | 2.6 |
| AUC₀-t (ng*hr/mL) | 1245.7 | 1255.3 |
| t₁/₂ (hr) | 8.2 | 8.3 |
| Clearance (L/hr) | 15.6 | 15.4 |
This data is illustrative and compiled based on the principles described in pharmacokinetic equivalence studies of stable-isotope-labeled and unlabeled drugs.[3]
Experimental Protocol: A Generic ADME Study Using a ¹⁴C-Labeled Drug
While this guide focuses on stable isotopes, the workflow for ADME studies often involves radiolabeled compounds like ¹⁴C for ease of detection. The principles of tracing and quantification are analogous.
Objective: To determine the absorption, distribution, metabolism, and excretion of a novel drug candidate in a preclinical model.
Materials:
-
¹⁴C-labeled drug substance
-
Unlabeled drug substance
-
Dosing vehicle
-
Animal model (e.g., Sprague-Dawley rats)
-
Metabolism cages for separate collection of urine and feces
-
Liquid scintillation counter (LSC)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Mass spectrometer (e.g., LC-MS/MS)
Methodology:
-
Dose Preparation: Prepare a dosing solution containing a mixture of the ¹⁴C-labeled and unlabeled drug in the appropriate vehicle. The total radioactivity administered is typically in the range of 50-100 µCi for traditional methods.
-
Animal Dosing: Administer the drug to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: House the animals in metabolism cages and collect urine, feces, and blood samples at predetermined time points.
-
Sample Processing:
-
Urine and Feces: Homogenize and analyze for total radioactivity using LSC.
-
Blood/Plasma: Process blood to obtain plasma and determine total radioactivity.
-
-
Metabolite Profiling: Use HPLC with a radioactivity detector to separate and quantify the parent drug and its metabolites in plasma, urine, and feces.
-
Metabolite Identification: Use LC-MS/MS to identify the chemical structures of the detected metabolites.
-
Data Analysis: Calculate pharmacokinetic parameters and determine the routes and rates of excretion.
Visualization: ADME Study Workflow
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique used to quantify changes in protein abundance between different cell populations. It is widely used in pharmacology to understand a drug's mechanism of action, identify off-target effects, and discover biomarkers of drug response.
Data Presentation: Protein Abundance Changes in Response to EGFR Inhibitors
The following table presents hypothetical SILAC data showing the fold change in the abundance of key proteins in a cancer cell line treated with an Epidermal Growth Factor Receptor (EGFR) inhibitor like gefitinib (B1684475) or erlotinib.
| Protein | Function | Fold Change (Treated/Control) |
| EGFR | Receptor Tyrosine Kinase | -2.5 |
| AKT1 | Serine/Threonine Kinase | -1.8 |
| MAPK1 (ERK2) | Serine/Threonine Kinase | -2.1 |
| HSP90AA1 | Chaperone Protein | 1.2 |
| Annexin A1 | Calcium-Binding Protein | -1.5 |
This data is illustrative and based on findings from quantitative proteomic studies of EGFR inhibitor-treated cells.
Experimental Protocol: SILAC for Quantitative Proteomics
Objective: To quantify changes in protein expression in a cell line in response to drug treatment.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium (deficient in lysine (B10760008) and arginine)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
Drug of interest and vehicle control (e.g., DMSO)
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing normal lysine and arginine.
-
Culture a second population of cells in "heavy" medium containing the stable isotope-labeled lysine and arginine.
-
Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.
-
-
Drug Treatment:
-
Treat the "heavy" labeled cells with the drug of interest.
-
Treat the "light" labeled cells with the vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them to extract proteins.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify the peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Visualization: SILAC Experimental Workflow
Metabolic Flux Analysis
Stable isotope-resolved metabolomics (SIRM) allows for the tracing of metabolic pathways and the quantification of metabolic fluxes. By providing cells with a ¹³C-labeled nutrient, such as glucose, researchers can track the incorporation of ¹³C into downstream metabolites, providing a dynamic view of cellular metabolism and how it is altered by disease or drug treatment.
Data Presentation: Metabolic Flux Changes in Response to an mTOR Inhibitor
The following table shows hypothetical data on the relative flux through key metabolic pathways in cancer cells treated with an mTOR inhibitor like rapamycin.
| Metabolic Pathway | Relative Flux (Treated/Control) |
| Glycolysis | 0.8 |
| Pentose Phosphate Pathway | 1.2 |
| TCA Cycle | 0.7 |
| Fatty Acid Synthesis | 0.6 |
This data is illustrative and based on the known effects of mTOR inhibition on cellular metabolism.
Experimental Protocol: ¹³C-Metabolic Flux Analysis
Objective: To quantify the changes in central carbon metabolism in response to a drug.
Materials:
-
Cell line of interest
-
Culture medium with and without the drug
-
[U-¹³C₆]-glucose (uniformly labeled glucose)
-
Metabolite extraction solution (e.g., 80% methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
Methodology:
-
Cell Culture: Culture cells in the presence or absence of the drug.
-
Isotope Labeling: Switch the cells to a medium containing [U-¹³C₆]-glucose as the sole glucose source for a defined period.
-
Metabolite Extraction: Quickly quench metabolism and extract intracellular metabolites using a cold solvent.
-
GC-MS or LC-MS/MS Analysis: Analyze the metabolite extracts to determine the mass isotopomer distributions of key metabolites (e.g., lactate, citrate, glutamate).
-
Metabolic Flux Modeling: Use computational modeling software to fit the mass isotopomer distribution data to a metabolic network model and calculate the intracellular fluxes.
Signaling Pathway Analysis
Stable isotope labeling, particularly SILAC-based phosphoproteomics, is instrumental in dissecting signaling pathways. By quantifying changes in protein phosphorylation in response to a drug, researchers can map the activation and inhibition of specific signaling cascades.
Visualization: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a common target in cancer therapy.
Visualization: mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a key therapeutic strategy in various diseases.
Stable Isotope Labeling in the Drug Development Pipeline
Stable isotope labeling is integrated at various stages of the drug development process, from preclinical research to clinical trials.
Visualization: Role of SIL in Drug Development
Conclusion
Stable isotope labeling has revolutionized many aspects of pharmacological research. From elucidating the fundamental pharmacokinetic properties of new chemical entities to providing a deep, quantitative understanding of their effects on complex cellular networks, these techniques are indispensable for modern drug development. As analytical technologies continue to advance, the precision and scope of stable isotope labeling applications are expected to expand, further accelerating the discovery and development of safer and more effective medicines.
References
The Role of Furagin-13C3 in Advancing Urinary Tract Infection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemical Identity and Purpose of Furagin-13C3
This compound is a stable isotope-labeled version of Furagin where three carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to Furagin but has a slightly higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry. In research, this compound serves as an ideal internal standard for quantitative bioanalysis.[1] When added to a biological sample, it mimics the behavior of the unlabeled Furagin during sample preparation and analysis, correcting for any variations in extraction efficiency or instrument response. This ensures a high degree of accuracy and precision in determining the true concentration of Furagin in the sample.
Mechanism of Action of Furagin
The antibacterial activity of Furagin is a multi-faceted process that begins with its uptake into the bacterial cell. Inside the bacterium, Furagin is reduced by bacterial flavoproteins, such as nitrofuran reductases, to generate highly reactive electrophilic intermediates.[2][3] These intermediates are the primary agents of a broad-spectrum attack on multiple cellular targets, which contributes to the low incidence of acquired bacterial resistance to nitrofurans.[2] The key mechanisms of action are:
-
Inhibition of Protein Synthesis: The reactive metabolites of Furagin can non-specifically attack bacterial ribosomal proteins, leading to the complete inhibition of protein synthesis.[3]
-
DNA and RNA Damage: The generated intermediates can cause damage to bacterial DNA and RNA.[2][4]
-
Disruption of Metabolic Pathways: Furagin's reactive metabolites interfere with crucial metabolic processes, including the citric acid cycle and pyruvate (B1213749) metabolism.[2]
The following diagram illustrates the activation and multi-target mechanism of action of Furagin.
Quantitative Data in UTI Research
The precise measurement of Furagin's efficacy and pharmacokinetic parameters is crucial for optimizing dosing regimens and understanding its clinical performance. This compound is instrumental in generating the high-quality data presented in the following tables.
Table 1: Minimum Inhibitory Concentrations (MICs) of Furagin Against Common Uropathogens
| Uropathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | ≤0.25 | - |
| Staphylococcus saprophyticus | ≤0.5 | ≤0.5 |
| Enterococcus faecalis | <2.0 | 2.0 |
Data sourced from various in vitro susceptibility studies.
Table 2: Pharmacokinetic Parameters of Furagin in Human Volunteers
| Parameter | Value |
| Oral Dose | 100 mg - 200 mg |
| Bioavailability | ~20-94% |
| Protein Binding | 60-77% |
| Elimination Half-life | 0.33 - 1.7 hours |
| 24-hour Urinary Excretion (unchanged) | 8-13% |
Data from studies on human volunteers.[2][5]
Experimental Protocols
The use of this compound is central to the following representative experimental protocol for the quantification of Furagin in human urine.
Protocol: Quantification of Furagin in Human Urine using LC-MS/MS with this compound as an Internal Standard
1. Objective: To accurately determine the concentration of Furagin in human urine samples for pharmacokinetic studies.
2. Materials and Reagents:
-
Furagin analytical standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
3. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 100 µL of the urine supernatant, add 10 µL of the this compound internal standard solution (at a known concentration).
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte and internal standard from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution to separate Furagin from other urine components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Furagin and this compound.
-
5. Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of Furagin and a constant concentration of this compound.
-
Calculate the ratio of the peak area of Furagin to the peak area of this compound for each standard and sample.
-
Determine the concentration of Furagin in the unknown urine samples by interpolating their peak area ratios on the calibration curve.
The following workflow diagram visualizes this experimental protocol.
Conclusion
References
- 1. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 5. Pharmacokinetics of furagin, a new nitrofurantoin congener, on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of 13C Labeled Furagin
This technical guide provides a detailed methodology for the synthesis and purification of 13C labeled Furagin, a nitrofuran antibiotic. The synthesis of isotopically labeled compounds like Furagin is crucial for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalytical assays. This document outlines a plausible synthetic route and purification strategy based on established chemical principles and available literature on nitrofuran chemistry.
Synthesis of 13C Labeled Furagin
The proposed synthesis involves a two-step process commencing with the preparation of a 13C labeled 5-nitro-2-furaldehyde (B57684) intermediate, followed by a condensation reaction with 1-aminohydantoin (B1197227) to yield the final 13C labeled Furagin. The position of the 13C label can be strategically introduced in the furan (B31954) ring of the 5-nitro-2-furaldehyde precursor.
1.1. Proposed Synthetic Pathway
The synthesis of 13C labeled Furagin can be envisioned to proceed through the nitration of a 13C labeled furfural (B47365) derivative. A potential starting material is [1-13C]furfural or another isotopomer of furfural, which can be commercially sourced or synthesized. The nitration of furfural to 5-nitro-2-furaldehyde is a key step, followed by condensation with 1-aminohydantoin.
Technical Guide: Furagin-13C3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the procurement and application of Furagin-13C3, a stable isotope-labeled analog of the antibacterial agent Furagin (B1674188). This document is intended to serve as a core resource for researchers utilizing this compound in experimental settings, particularly in bioanalytical and pharmacological studies.
Supplier and Purchasing Information
This compound is available from several specialized chemical suppliers. It is primarily intended for research use only and may be offered on a custom synthesis basis. Below is a summary of information from various suppliers.
| Supplier | Catalog Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Simson Pharma Limited | F1090001 | 1-((3-(5-nitrofuran-2-yl)allylidene)amino)imidazolidine-2,4-dione-2,4,5-13C3 | C₇¹³C₃H₈N₄O₅ | 267.17 | Not Available | Custom synthesis, Certificate of Analysis provided.[1][2] |
| LGC Standards | TRC-F863002 | 1-[[3-(5-Nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione-13C3 | C₇¹³C₃H₈N₄O₅ | 267.17 | Not Available | Sold as a neat product.[3] |
| MedChemExpress | HY-W748430 | Furazidine-13C3 | C₇¹³C₃H₈N₄O₅ | 267.17 | Not Available | Distributed by BIOZOL; described as ¹³C-labeled Furagin.[4][5] |
| Pharmaffiliates | PA STI 089066 | This compound | C₇¹³C₃H₈N₄O₅ | 267.17 | Not Available | Listed under Furazidin impurities and stable isotopes.[6] |
Technical Data
Furagin is a nitrofuran antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA synthesis.[7] Recent research has also identified Furagin and its derivatives as selective inhibitors of human carbonic anhydrase (CA) isoforms, particularly the cancer-associated CA IX and XII.[8]
The ¹³C₃-labeled variant, this compound, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its chemical identity with the unlabeled analyte, which allows for correction of matrix effects and procedural variability.
Carbonic Anhydrase Inhibition
The inhibitory activity of Furagin against various human carbonic anhydrase isoforms is presented below. This data highlights its potential for repurposing as an anti-cancer agent.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |
| hCA I | >10,000 nM |
| hCA II | 9,600 nM |
| hCA IX | 260 nM |
| hCA XII | 57 nM |
Data sourced from Pustenko A, et al. (2020).[8]
Experimental Protocols
Bioanalytical Method for Quantification of Furagin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for similar nitrofuran compounds and represents a robust approach for pharmacokinetic studies.
Objective: To accurately quantify the concentration of Furagin in human plasma samples.
Materials:
-
Furagin analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Deionized water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a Turbo Ion Spray source
-
Analytical column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Furagin and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by serial dilution of the stock solutions to create calibration standards (e.g., ranging from 5 to 1500 ng/mL) and a fixed concentration of the internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridges with methanol followed by deionized water.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Transfer the eluent to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of ammonium acetate buffer and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Adjusted for optimal separation on the chosen column.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for nitrofuran compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both Furagin and this compound. The mass difference of 3 Da for this compound will allow for their distinct detection.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Furagin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Furagin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis of Furagin Derivatives
This protocol is based on the methods described by Pustenko et al. for the synthesis of Schiff base derivatives of 1-aminohydantoin.
Objective: To synthesize derivatives of Furagin for structure-activity relationship studies.
Materials:
-
1-aminoimidazolidine-2,4-dione hydrochloride
-
Various aldehydes (e.g., 3-(5-nitro-2-furyl)acrolein for Furagin synthesis)
Procedure:
-
Dissolve 1-aminoimidazolidine-2,4-dione hydrochloride (1.0 equivalent) in ethanol.
-
Add the desired aldehyde (1.05 equivalents) to the solution.
-
Stir the resulting mixture at room temperature overnight.
-
Remove the solvent under vacuum.
-
Recrystallize the crude product from ethanol to yield the purified derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by compounds like Furagin.
Objective: To determine the inhibitory potency (Kᵢ) of Furagin and its derivatives against different carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.5)
-
4-nitrophenyl acetate (p-NPA) as the substrate
-
Furagin or its derivative (inhibitor)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a fresh solution of p-NPA in a solvent like acetonitrile or DMSO.
-
-
Assay Execution:
-
In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (or DMSO for control), and the enzyme solution.
-
Incubate the enzyme and inhibitor together for a short period.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the increase in absorbance at approximately 400 nm over time. This corresponds to the formation of the yellow product, 4-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow for Synthesis and Analysis of Furagin Derivatives
Caption: Workflow for the synthesis and characterization of Furagin derivatives.
Logical Relationship for Bioanalytical Quantification
Caption: Logic flow for quantifying Furagin using an internal standard (IS).
References
- 1. The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Comparative Analysis of Protein Precipitation and Solid-Phase Extraction for Furagin Quantification in Human Urine by LC-MS/MS
Application Note AP-012
Abstract
This application note provides a detailed comparison of two common sample preparation techniques, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), for the quantitative analysis of Furagin (B1674188) (also known as Furazidin) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods can be employed for the removal of proteins and other matrix interferences prior to analysis, they offer different advantages in terms of recovery, matrix effect reduction, and overall analytical performance. This document outlines detailed protocols for both approaches and presents a comparative summary of their expected performance, guiding researchers in selecting the most appropriate method for their specific analytical needs. The information presented is compiled from established methodologies for similar analytes, such as nitrofurantoin, in the absence of a direct comparative study for furagin.
Introduction
Furagin is a nitrofuran antibiotic commonly used for the treatment of urinary tract infections. Accurate quantification of furagin in urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. The complex nature of urine, with its high and variable salt content and endogenous compounds, presents a significant challenge for sensitive and reproducible LC-MS/MS analysis. Effective sample preparation is therefore a critical step to minimize matrix effects, such as ion suppression or enhancement, and to ensure accurate quantification.
Protein precipitation is a simple and rapid method that involves the addition of an organic solvent or an acid to denature and precipitate proteins. In contrast, solid-phase extraction is a more selective technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. This note provides a head-to-head comparison of these two widely used techniques for the extraction of furagin from human urine.
Data Presentation: Protein Precipitation vs. Solid-Phase Extraction
The following table summarizes the expected quantitative performance of protein precipitation (with acetonitrile) and solid-phase extraction for the analysis of furagin in urine. The data is extrapolated from studies on the closely related compound, nitrofurantoin, and represents typical performance characteristics.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
| Analyte Recovery | > 85% | > 90% |
| Matrix Effect | Moderate to High (Ion Suppression is common) | Low (Significant reduction in matrix components) |
| Lower Limit of Quantification (LLOQ) | ~10 - 50 ng/mL | ~1 - 10 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | Moderate to High |
| Method Complexity | Low | Moderate |
Experimental Protocols
Protein Precipitation with Acetonitrile (B52724)
This protocol describes a rapid and straightforward method for the removal of proteins from urine samples.
Materials:
-
Human urine sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Furagin-d3 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of the human urine sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge for a more selective extraction of furagin from urine, leading to a cleaner extract.
Materials:
-
Human urine sample
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Internal Standard (IS) solution (e.g., Furagin-d3 in methanol)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Formic acid
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 10 µL of the internal standard working solution.
-
Vortex to mix.
-
Centrifuge the sample at 4000 x g for 5 minutes to pellet any particulates.
-
Dilute the supernatant with 1 mL of 4% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Follow with a wash of 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex briefly and inject an appropriate volume into the LC-MS/MS system.
-
Visualization of Experimental Workflows
Application Note: Optimizing Internal Standard Concentration for Furagin Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furagin is a nitrofuran antibacterial agent primarily used in the treatment of urinary tract infections. Accurate quantification of Furagin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. The use of an internal standard (IS) is fundamental to achieving accurate and precise quantification, as it corrects for variability in sample preparation, injection volume, and matrix effects.[1][2][3] The concentration of the IS itself, however, is a critical parameter that must be optimized. An inappropriate IS concentration can compromise assay performance. This document provides a detailed protocol for selecting and optimizing the concentration of an internal standard for the quantitative analysis of Furagin.
Principle
The ideal internal standard is a compound that is structurally and chemically similar to the analyte, exhibits similar chromatographic behavior and ionization efficiency, but is distinguishable by mass.[4] A stable isotope-labeled (SIL) version of the analyte (e.g., Furagin-d3, ¹³C-Furagin) is often the best choice for LC-MS/MS analysis.[2][4][5]
The optimal IS concentration should:
-
Produce a signal intensity that is comparable to the analyte's signal, particularly at the mid-point of the calibration curve.
-
Be high enough to provide a stable, reproducible signal, but not so high that it causes detector saturation or introduces significant ion suppression on the analyte.
-
Yield a consistent analyte/IS peak area ratio across multiple injections.
Experimental Protocol
This protocol describes a systematic approach to determine the optimal concentration of an internal standard for Furagin analysis.
Materials and Reagents
-
Analytes: Furagin analytical standard, Stable Isotope-Labeled Internal Standard (e.g., Furagin-d3).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid or Ammonium formate (B1220265) (LC-MS grade).
-
Matrix: Control (blank) human plasma or the specific biological matrix of interest.
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and centrifuge
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).[6]
-
Preparation of Stock and Working Solutions
-
Furagin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Furagin standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS (e.g., Furagin-d3) in the same manner.
-
Furagin Working Solution (10 µg/mL): Prepare a working solution by diluting the Furagin stock solution. This concentration will be used to evaluate the IS.
-
Internal Standard Working Solutions: Prepare a series of IS working solutions at different concentrations (e.g., 100, 250, 500, 1000, 2000 ng/mL) by diluting the IS stock solution. The chosen range should bracket the expected concentration of Furagin in study samples.
Experimental Workflow for IS Concentration Optimization
The following workflow outlines the process of preparing and analyzing samples to find the optimal IS concentration.
Caption: Workflow for optimizing internal standard concentration.
Sample Preparation and Analysis
-
Spike Furagin: Prepare a bulk sample by spiking the blank biological matrix with the Furagin working solution to achieve a final concentration representative of the mid-range of the intended calibration curve (e.g., 500 ng/mL).
-
Spike Internal Standard: Aliquot the Furagin-spiked matrix into separate tubes. To each tube, add a small, fixed volume of one of the different IS working solutions to create a series of samples with a fixed Furagin concentration and varying IS concentrations.
-
Sample Extraction: Process these samples using your intended extraction method (e.g., protein precipitation with acetonitrile).
-
LC-MS/MS Analysis: Inject five replicates of each sample from the series onto the LC-MS/MS system.
Suggested LC-MS/MS Conditions
-
Column: Phenyl-hexyl or C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Formate.[7]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for Furagin).
-
MS Detection: Multiple Reaction Monitoring (MRM). Transitions for Furagin and the IS must be determined empirically.
Data Presentation and Interpretation
The goal is to identify an IS concentration that provides a stable and consistent response ratio with low variability. The results of the experiment should be summarized in a table similar to the one below.
Table 1: Evaluation of Varying Internal Standard Concentrations
| IS Concentration (ng/mL) | Mean Furagin Peak Area (n=5) | Mean IS Peak Area (n=5) | Mean Peak Area Ratio (Furagin/IS) | %CV of Peak Area Ratio |
| 100 | 1,520,000 | 350,000 | 4.34 | 4.5% |
| 250 | 1,515,000 | 880,000 | 1.72 | 2.1% |
| 500 | 1,530,000 | 1,650,000 | 0.93 | 1.3% |
| 1000 | 1,490,000 | 3,400,000 | 0.44 | 1.5% |
| 2000 | 1,450,000 | 7,100,000 | 0.20 | 1.8% |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Interpretation:
-
Peak Area Ratio: Look for a ratio that is close to 1.0 when the analyte is at the mid-point of its calibration range. In the example above, the 500 ng/mL IS concentration yields a ratio of 0.93, which is ideal.
-
Precision (%CV): The primary selection criterion is precision.[8] Choose the concentration that gives the lowest Coefficient of Variation (%CV) for the peak area ratio over the replicate injections. In Table 1, the 500 ng/mL concentration provides the lowest %CV (1.3%), indicating the highest stability and reproducibility.
-
Analyte Signal Suppression: Observe the "Mean Furagin Peak Area." A significant drop in the analyte's peak area at higher IS concentrations (e.g., a >10-15% drop at 2000 ng/mL compared to lower concentrations) could indicate ion suppression caused by the IS.
Based on the illustrative data, an internal standard concentration of 500 ng/mL would be selected as optimal. This concentration provides a peak area ratio near unity for the mid-range analyte concentration and, most importantly, demonstrates the best precision (%CV). This optimized IS concentration should then be used for the full method validation, including the preparation of all calibration standards and quality control samples.[9]
References
- 1. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. cerilliant.com [cerilliant.com]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Optimizing LC Gradient for Baseline Separation of Furagin
Abstract
This application note provides a comprehensive protocol for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient method for the baseline separation of Furagin and its potential impurities. Furagin, a nitrofuran antibacterial agent, requires a robust analytical method to ensure its purity, stability, and quality in pharmaceutical formulations. This document outlines a systematic approach, from initial parameter selection to fine-tuning the gradient profile, to achieve optimal resolution. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Furagin is a synthetic antimicrobial agent used for the treatment of urinary tract infections.[1][2] The manufacturing process and subsequent storage of Furagin can lead to the formation of related substances and degradation products.[3] A reliable analytical method is crucial for the accurate quantification of Furagin and the detection of any impurities, ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.
This application note details a systematic approach to developing an optimized LC gradient method that ensures baseline separation of Furagin from its known and potential impurities.
Chemical Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Furagin | C₁₀H₈N₄O₅ | 264.19 | Yellow Solid |
Source: PubChem CID 6870646, CymitQuimica
Experimental
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column is a suitable starting point. (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH). Deionized water (H₂O) with a resistivity of 18.2 MΩ·cm.
-
Reagents: HPLC grade formic acid (FA) or phosphoric acid (H₃PO₄) for mobile phase pH adjustment.
-
Sample: Furagin reference standard and samples containing potential impurities.
Initial Method Screening Protocol
-
Sample Preparation: Prepare a stock solution of Furagin at 1 mg/mL in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) due to its low aqueous solubility. Further dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV-Vis spectrum of Furagin in the mobile phase. Furagin is a yellow solid, suggesting it absorbs in the visible or near-UV region. A wavelength of maximum absorbance should be chosen for high sensitivity.
-
Column and Mobile Phase Selection:
-
Stationary Phase: Begin with a C18 column due to its versatility for moderately polar compounds like Furagin.
-
Mobile Phase:
-
Aqueous Component (A): 0.1% Formic Acid in Water. The acidic modifier helps in achieving good peak shape for ionizable compounds.
-
Organic Component (B): Acetonitrile or Methanol. Acetonitrile generally provides better peak shapes and lower backpressure.
-
-
-
Initial Gradient: Start with a broad scouting gradient to determine the approximate elution conditions for Furagin and its impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-22 min: 90% B
-
22-22.1 min: 90% to 10% B
-
22.1-25 min: 10% B (equilibration)
-
-
Results and Discussion: Gradient Optimization
The following sections detail a systematic approach to optimizing the initial gradient for baseline separation. The presented data is representative of a typical optimization process.
Step 1: Evaluation of Initial Scouting Gradient
The initial broad gradient provides a general overview of the separation.
Table 1: Hypothetical Results from Initial Scouting Gradient
| Peak | Retention Time (min) | Resolution (Rs) | Comments |
| Impurity 1 | 5.2 | - | Elutes early |
| Impurity 2 | 12.5 | 1.2 | Co-eluting with Furagin |
| Furagin | 12.8 | - | Main peak |
| Impurity 3 | 13.1 | 1.1 | Co-eluting with Furagin |
| Impurity 4 | 18.9 | 2.5 | Well-separated |
The initial run shows that Impurities 2 and 3 are not baseline resolved from the main Furagin peak. The next step is to adjust the gradient to improve the separation in the region where these peaks elute.
Step 2: Modifying the Gradient Slope
To improve the resolution around the main peak, a shallower gradient is necessary.
Protocol for Gradient Modification:
-
Identify the percentage of organic solvent (%B) at which the main peak elutes. In the scouting run, Furagin eluted at 12.8 minutes, which corresponds to approximately 55% B.
-
Design a new gradient with a shallower slope around this elution point.
Table 2: Modified Gradient Program and Hypothetical Results
| Time (min) | %B | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) of Impurity 2/Furagin |
| 0-2 | 30 | Impurity 1: 4.1 | - |
| 2-15 | 30 to 60 | Impurity 2: 10.2 | 1.8 |
| 15-18 | 60 to 90 | Furagin: 10.8 | - |
| 18-20 | 90 | Impurity 3: 11.3 | 1.7 |
| 20-20.1 | 90 to 30 | Impurity 4: 16.5 | 3.1 |
| 20.1-25 | 30 |
This modified gradient improves the resolution between Furagin and its closely eluting impurities to greater than 1.5, which is generally considered baseline separation.
Step 3: Fine-Tuning for Optimal Separation
Further adjustments can be made to optimize the run time and ensure robustness. This may include adjusting the initial and final %B, the flow rate, and the column temperature.
Table 3: Final Optimized Gradient Program and Hypothetical Performance Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 375 nm |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0-2 min | 35% B |
| 2-12 min | 35% to 55% B |
| 12-15 min | 55% to 85% B |
| 15-17 min | 85% B |
| 17-17.1 min | 85% to 35% B |
| 17.1-20 min | 35% B |
Table 4: Hypothetical Performance Data of the Final Optimized Method
| Peak | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity 1 | 3.8 | - | 1.1 |
| Impurity 2 | 8.9 | 2.1 | 1.2 |
| Furagin | 9.5 | - | 1.1 |
| Impurity 3 | 10.2 | 2.3 | 1.3 |
| Impurity 4 | 14.7 | 4.5 | 1.0 |
This final method provides baseline separation for all known impurities with good peak shape and a reasonable run time.
Visualizations
References
Application Note: Quantification of Furagin using a Stable Isotope Dilution Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furagin is a nitrofuran antibiotic used for the treatment of urinary tract infections. Accurate and precise quantification of Furagin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for matrix effects and variability in sample processing.[1][2] This application note provides a detailed protocol for the quantification of Furagin in human plasma using a stable isotope dilution workflow.
Principle
The stable isotope dilution method relies on the addition of a known amount of a stable isotope-labeled (SIL) internal standard (IS) to the sample at the beginning of the analytical process. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). The analyte and the SIL-IS co-elute chromatographically and are detected by the mass spectrometer. The ratio of the analyte's signal to the SIL-IS's signal is used to calculate the analyte's concentration. This approach effectively compensates for any analyte loss during sample preparation and variations in instrument response.
Experimental Workflow
The overall experimental workflow for the quantification of Furagin using stable isotope dilution LC-MS/MS is depicted below.
Materials and Methods
Reagents and Materials
-
Furagin analytical standard (≥98% purity)
-
Furagin-d2,¹⁵N₂ (stable isotope-labeled internal standard, ≥98% purity, ≥98% isotopic purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.7 µm
Standard Solutions Preparation
-
Furagin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Furagin in 10 mL of methanol.
-
Furagin Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Furagin-d2,¹⁵N₂ in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions).
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Furagin | 265.1 | 134.1 (Quantifier) | 0.05 | 30 | 20 |
| 265.1 | 104.1 (Qualifier) | 0.05 | 30 | 25 | |
| Furagin-d2,¹⁵N₂ (IS) | 269.1 | 136.1 | 0.05 | 30 | 20 |
Note: MRM transitions are predicted based on the structure of Furagin and common fragmentation patterns of similar nitrofuran compounds.[1][3] Optimal parameters should be determined experimentally.
Results and Discussion
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Calibration Curve and Linearity:
The calibration curve was constructed by plotting the peak area ratio of Furagin to the internal standard against the nominal concentration of Furagin. A linear regression with a 1/x² weighting factor was used.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision:
Accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates.
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | -2.5 | 8.7 |
| Low QC | 3 | 1.8 | 6.5 |
| Mid QC | 100 | -0.5 | 4.2 |
| High QC | 800 | 3.1 | 3.8 |
| Acceptance criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ). |
Matrix Effect and Recovery:
The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low QC | 98.2 | 89.5 |
| High QC | 101.5 | 92.1 |
| Acceptance criteria: Matrix effect and recovery should be consistent and reproducible. |
Conclusion
This application note provides a comprehensive and detailed workflow for the quantitative determination of Furagin in human plasma using stable isotope dilution LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for supporting drug development and clinical studies of Furagin. The validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose.
References
Application Note: High-Precision Quantification of Analytes Using Isotope Dilution Mass Spectrometry
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of elemental and molecular species.[1][2] It is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and serves as a reference method for the certification of standard materials.[1] This technique is particularly valuable in fields requiring high-quality quantitative data, such as clinical chemistry, environmental analysis, and pharmaceutical development. The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (a "spike") to a sample containing the analyte of interest.[3][4] After allowing the spike and the natural analyte to equilibrate, the altered isotopic ratio is measured using a mass spectrometer. This measured ratio, along with the known information about the spike, allows for the precise calculation of the amount of the analyte originally present in the sample.[3] A key advantage of IDMS is that it does not require the complete recovery of the analyte from the sample matrix, as the final calculation is based on the isotope ratio, which remains constant even if some of the analyte is lost during sample preparation.[1][3]
Principle of Isotope Dilution
The fundamental concept of isotope dilution is based on altering the natural isotopic abundance of an analyte in a sample by adding a known quantity of an isotopically labeled version of that same analyte. By measuring the resulting isotope ratio of the mixture, the unknown initial amount of the analyte can be determined.[4] This process effectively "dilutes" the isotopic signature of the spike with the natural analyte in the sample.[4]
Applications in Drug Development
In the realm of drug development, IDMS is instrumental for:
-
Pharmacokinetic Studies: Accurately quantifying drug and metabolite concentrations in biological matrices such as plasma and urine.
-
Bioavailability and Bioequivalence Studies: Providing precise measurements to compare different drug formulations.
-
Metabolic Profiling: Quantifying endogenous molecules to understand the biochemical impact of a drug.
-
Reference Standard Characterization: Assigning a highly accurate concentration value to in-house reference materials.
Experimental Protocol
This protocol outlines the general steps for performing an IDMS experiment. Specific parameters will need to be optimized based on the analyte and sample matrix.
Materials and Reagents
-
Analyte of interest in the sample matrix
-
Isotopically labeled internal standard (spike) with a known concentration and isotopic purity. The spike should be an isotopically enriched version of the analyte.[3]
-
Solvents for sample and standard preparation (e.g., HPLC-grade water, methanol, acetonitrile)
-
Acids or bases for sample digestion or pH adjustment (e.g., nitric acid, hydrochloric acid, ammonium (B1175870) hydroxide)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials for sample cleanup, if necessary.
Equipment
-
Mass Spectrometer (e.g., Triple Quadrupole MS, ICP-MS)
-
Chromatography system (e.g., HPLC, GC, UPLC) for separation if required[5]
-
Analytical balance for accurate weighing
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Sample Preparation and Spiking
-
Weighing: Accurately weigh a known amount of the sample into a suitable container.
-
Spiking: Add a precisely known amount of the isotopically labeled internal standard (spike) solution to the sample. The amount of spike added should be optimized to yield a final isotope ratio that can be measured with the highest precision.[2]
-
Equilibration: Thoroughly mix the spiked sample (e.g., by vortexing) to ensure complete homogenization and equilibration of the natural analyte and the spike. This step is critical for accurate quantification.[1]
-
Sample Processing: Depending on the complexity of the sample matrix, further processing may be required. This can include:
-
Digestion: For solid samples or complex biological matrices, acid digestion may be necessary to bring the analyte into solution.
-
Extraction: LLE or SPE can be used to remove interfering substances and concentrate the analyte.
-
Derivatization: For GC-MS analysis, a derivatization step may be needed to improve the volatility and thermal stability of the analyte.
-
Mass Spectrometric Analysis
-
Instrument Setup: Set up the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Inductively Coupled Plasma - ICP) and analyzer (e.g., Quadrupole, Time-of-Flight).
-
Separation: If a chromatography system is used, develop a method that provides good separation of the analyte from other sample components.
-
Data Acquisition: Acquire the mass spectral data by monitoring the specific ion transitions for both the natural analyte and the isotopically labeled standard. For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for its high selectivity and sensitivity.[6]
Data Processing and Analysis
The concentration of the analyte in the sample is calculated using the isotope dilution equation. The general form of the equation is derived from the principle of conservation of isotopes.
Isotope Dilution Equation
The fundamental equation for calculating the amount of analyte in the sample is as follows:
Where:
-
C_x is the concentration of the analyte in the sample (the unknown).
-
C_s is the concentration of the spike solution.
-
m_s is the mass of the spike solution added.
-
m_x is the mass of the sample taken for analysis.
-
R_b is the measured isotope ratio of the blend (spiked sample).
-
R_s is the isotope ratio of the spike.
-
R_x is the natural isotope ratio of the analyte in the sample.
-
A_x is the atomic or molecular weight of the analyte.
-
A_s is the atomic or molecular weight of the spike.
Data Presentation
All quantitative results should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Sample ID | Mass of Sample (g) | Mass of Spike Added (g) | Measured Isotope Ratio (Rb) | Calculated Concentration (e.g., µg/g) |
| Sample 1 | 1.005 | 0.102 | 1.254 | 5.23 |
| Sample 2 | 0.998 | 0.101 | 1.567 | 6.58 |
| Blank | 1.000 | 0.100 | 0.010 | < LOD |
| QC 1 | 1.002 | 0.100 | 1.005 | 4.18 (Expected 4.20) |
LOD: Limit of Detection; QC: Quality Control
Mandatory Visualizations
Experimental Workflow for IDMS
The following diagram illustrates the general workflow for an Isotope Dilution Mass Spectrometry experiment.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Logical Relationship in IDMS Data Analysis
This diagram outlines the logical flow of data processing and calculation in an IDMS experiment.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. icpms.cz [icpms.cz]
- 3. osti.gov [osti.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Precision Pharmacokinetic Analysis of Furagin Using Stable Isotope-Labeled Furagin-13C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly selective method for the pharmacokinetic analysis of Furagin, a nitrofuran antibacterial agent, in biological matrices. By employing Furagin-13C3 as a stable isotope-labeled internal standard (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method ensures exceptional accuracy and precision in quantifying Furagin concentrations. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample extraction and matrix effects, leading to reliable and reproducible pharmacokinetic data.[1][2][3] This document provides comprehensive protocols for sample preparation, LC-MS/MS analysis, and method validation, alongside illustrative diagrams to guide researchers in implementing this advanced analytical technique.
Introduction
Furagin is a nitrofuran derivative utilized primarily for the treatment of urinary tract infections due to its broad-spectrum antibacterial activity.[4][5] Understanding the pharmacokinetic profile of Furagin, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.[6][7] Pharmacokinetic studies of Furagin have been conducted, providing insights into its behavior in the human body after oral administration.[8][9][10]
Stable isotope-labeled internal standards have become indispensable tools in modern bioanalysis, particularly for LC-MS/MS-based quantification.[11][12][13] A SIL-IS, such as this compound, is an ideal internal standard because it shares identical physicochemical properties with the analyte of interest (Furagin) and thus behaves similarly during sample preparation and analysis. This co-elution and co-ionization allow for the correction of potential analytical errors, such as ion suppression or enhancement, which can be challenging to manage with structural analogue internal standards.[14] The use of 13C-labeled internal standards is particularly advantageous as they do not exhibit the chromatographic separation from the analyte that can sometimes be observed with deuterium-labeled standards.[2][14]
This application note presents a detailed protocol for a pharmacokinetic study of Furagin using this compound as an internal standard. The methodology is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation.[15][16][17][18]
Pharmacokinetic Profile of Furagin
A study on the human pharmacokinetics of Furagin after a single oral dose of 200 mg and during a 9-day continuous treatment with 100 mg three times a day has provided valuable data.[8][9] Key findings from this study are summarized in the table below and can be used as a reference for expected values in pharmacokinetic studies.
| Parameter | Single Dose (200 mg) | Continuous Treatment (100 mg t.i.d.) |
| Cmax (serum) | Variable, influenced by food | Higher than on the first day |
| Tmax (serum) | Speeded up by food, retarded by atropine | Not specified |
| AUC | Unchanged by food or atropine | Not specified |
| Urinary Recovery (24h) | 8-13% | Consistent with acute trial |
Data adapted from Männistö P, Karttunen P. Int J Clin Pharmacol Biopharm. 1979 Jun;17(6):264-70.[8]
Experimental Protocols
Materials and Reagents
-
Furagin analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Furagin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Furagin stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, and study samples) into a 96-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all wells except the blank matrix.
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Furagin [M+H]+ [To be determined] | this compound | [M+H]+ (M+3) | [To be determined] |
(Note: The specific m/z transitions for Furagin and this compound need to be optimized by direct infusion of the compounds into the mass spectrometer.)
Bioanalytical Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA).[15] The validation should assess the following parameters:
-
Selectivity: Absence of interfering peaks at the retention time of Furagin and this compound in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero concentration points, demonstrating a linear relationship between the peak area ratio (Furagin/Furagin-13C3) and the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, %CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for Furagin pharmacokinetic analysis.
Caption: Principle of stable isotope-labeled internal standard use.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a highly reliable and accurate method for the quantification of Furagin in pharmacokinetic studies. The detailed protocols and validation parameters outlined in this application note offer a comprehensive guide for researchers to implement this best-practice approach in their drug development programs. This methodology will enable the generation of high-quality data essential for the thorough understanding of Furagin's pharmacokinetic properties.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. CAS 1672-88-4: Furagin | CymitQuimica [cymitquimica.com]
- 5. What is Furazidin used for? [synapse.patsnap.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. Pharmacokinetics of furagin, a new nitrofurantoin congener, on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of furagin, a new nitrofurantoin congener, on human volunteers. | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. symeres.com [symeres.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity of Furagin-13C3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of Furagin-13C3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guide
Low signal intensity of an isotopically labeled internal standard like this compound can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A stepwise guide to troubleshooting low this compound signal intensity.
FAQs and Detailed Troubleshooting Steps
Category 1: Sample and Standard Integrity
Q1: My this compound signal is unexpectedly low or absent. Could the internal standard itself be the problem?
A1: Yes, the integrity of your this compound standard is a critical first point of investigation.
-
Degradation: Furagin, and other nitrofurans, can be susceptible to degradation, particularly hydrolysis under acidic or alkaline conditions. Ensure that your stock and working solutions are fresh and have been stored correctly, typically at low temperatures and protected from light.
-
Incorrect Concentration: Double-check all dilution calculations and ensure that the final concentration of this compound in your samples is appropriate for the sensitivity of your instrument.
-
Contamination: Contamination of the internal standard with the unlabeled analyte can lead to inaccurate quantification, although this typically presents as a high baseline rather than low signal.
Experimental Protocol: Verifying Standard Integrity
-
Prepare a Fresh Standard: Prepare a new stock solution and a fresh dilution series of this compound from the neat material.
-
Direct Infusion: Infuse a mid-range concentration of the newly prepared standard directly into the mass spectrometer. This bypasses the LC system and will confirm if the compound is detectable and if the instrument is responding as expected.
-
Compare Responses: Compare the signal intensity from the direct infusion with what you are observing in your chromatographic runs. A strong signal on infusion but a weak one in the LC-MS run points towards issues with the chromatography or sample matrix.
Category 2: Liquid Chromatography
Q2: How can I be sure that my LC method is suitable for this compound?
A2: Suboptimal chromatographic conditions can lead to poor peak shape, inadequate retention, and consequently, low signal intensity.
-
Column Choice: A C18 column is commonly used for the analysis of nitrofurans. Ensure your column is in good condition and not overloaded or contaminated.
-
Mobile Phase: The mobile phase composition is crucial. A typical mobile phase for nitrofuran analysis consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
-
Gradient Elution: An appropriate gradient can help to separate this compound from matrix components that could cause ion suppression.
Table 1: Recommended Starting LC Parameters for Furagin Analysis
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Category 3: Mass Spectrometry
Q3: I've confirmed my standard and LC conditions are good, but the signal is still low. What should I check on the mass spectrometer?
A3: The mass spectrometer settings are critical for achieving optimal sensitivity.
-
Ionization Mode: For nitrofurans, both positive and negative electrospray ionization (ESI) modes have been used successfully. It is recommended to test both modes to determine which provides a better signal for Furagin in your specific sample matrix and mobile phase.
-
Ion Source Parameters: The settings of the ion source, such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures, should be optimized for this compound.
-
MRM Transitions: Incorrect Multiple Reaction Monitoring (MRM) transitions are a common cause of low or no signal. It is essential to use the correct precursor and product ions for this compound.
Table 2: Suggested MRM Transitions for Furagin and this compound
Based on data for the structurally similar compound Nitrofurantoin, the following transitions can be used as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Furagin (unlabeled) | ~238.0 | ~152.0 | Negative |
| Furagin (unlabeled) | ~238.0 | ~124.0 | Negative |
| This compound (IS) | ~241.0 | ~155.0 | Negative |
| This compound (IS) | ~241.0 | ~127.0 | Negative |
Note: These values are estimations based on a +3 Da shift from Nitrofurantoin. It is crucial to confirm the exact masses by infusing the this compound standard.
Experimental Protocol: Optimizing MRM Transitions
-
Determine the Precursor Ion: Infuse a solution of this compound directly into the mass spectrometer and perform a full scan to identify the most abundant precursor ion (likely [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
Identify Product Ions: Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
Optimize Collision Energy: For each selected MRM transition, optimize the collision energy to maximize the signal of the product ion.
Diagram: Ionization and Fragmentation of Furagin
Caption: The process of ionization and fragmentation of this compound in a mass spectrometer.
Category 4: Matrix Effects
Q4: Could components in my sample matrix be affecting the signal of this compound?
A4: Yes, matrix effects, particularly ion suppression, are a common cause of low signal intensity in LC-MS.
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the ion source, leading to a reduced signal.
-
Sample Preparation: The choice of sample preparation technique can significantly impact the extent of matrix effects. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
Experimental Protocol: Assessing Matrix Effects
-
Post-Column Infusion: Infuse a constant flow of this compound into the MS source post-column while injecting an extracted blank matrix sample onto the LC system. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak area of this compound in a neat solution to the peak area in a post-extraction spiked blank matrix sample. A ratio significantly less than 1 indicates ion suppression.
By systematically working through these troubleshooting steps, researchers can effectively diagnose and resolve the causes of low signal intensity for this compound, leading to more accurate and reliable quantitative LC-MS results.
minimizing matrix effects in Furagin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Furagin (Furazidin) LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during Furagin analysis, offering step-by-step solutions to mitigate matrix effects and ensure data quality.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: My chromatogram for Furagin shows significant peak tailing and broadening. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape is often a result of matrix interferences or suboptimal chromatographic conditions.
-
Initial Checks:
-
Column Contamination: A buildup of matrix components on the analytical column is a common cause.[1] Flush the column according to the manufacturer's instructions.
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[1] Ensure your sample is dissolved in a solvent similar to or weaker than the mobile phase.
-
Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening.[1] Minimize the length and diameter of all tubing.
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance your sample cleanup to remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]
-
Adjust Mobile Phase: Modify the mobile phase composition or gradient to improve separation from co-eluting matrix components. Experiment with different pH levels or organic modifiers.
-
Use a Guard Column: A guard column can trap strongly retained matrix components, protecting your analytical column and improving peak shape.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: I am observing significant variability in my results between injections of the same sample. What could be causing this?
-
Answer: Inconsistent results are often a hallmark of uncompensated matrix effects, leading to variable ion suppression or enhancement.
-
Initial Checks:
-
Internal Standard (IS) Response: Monitor the response of your internal standard across the analytical batch. Significant variation in the IS signal points to inconsistent matrix effects.
-
Sample Homogeneity: Ensure your samples are thoroughly mixed before extraction.
-
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization effects. If a SIL-IS for Furagin is unavailable, a structural analog can be used, but it may not compensate as effectively.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to account for matrix-induced signal changes.
-
Improve Sample Cleanup: More rigorous sample preparation techniques like mixed-mode SPE can produce cleaner extracts, leading to more consistent results.
-
-
Issue 3: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
-
Question: The signal for Furagin is much lower than expected, and I'm struggling to reach the required limit of quantification (LOQ). How can I overcome ion suppression?
-
Answer: Low signal intensity is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of Furagin in the mass spectrometer source.
-
Initial Checks:
-
Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where significant ion suppression occurs.
-
Sample Dilution: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components and alleviate ion suppression.
-
-
Troubleshooting Steps:
-
Enhance Chromatographic Separation: Optimize your LC method to separate Furagin from the ion-suppressing regions of the chromatogram identified by the post-column infusion experiment. This can be achieved by adjusting the gradient, flow rate, or column chemistry.
-
Advanced Sample Preparation: Techniques like HybridSPE, which specifically targets the removal of phospholipids (B1166683) (a major cause of ion suppression), can significantly improve signal intensity.
-
Optimize MS Source Parameters: Fine-tune parameters such as spray voltage, gas flows, and temperature to maximize the ionization of Furagin and minimize the influence of matrix components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and reproducibility of the analysis.
Q2: How can I quantitatively assess matrix effects for my Furagin assay?
A2: The most common method is to compare the peak area of an analyte in a post-extraction spiked sample (matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects for Furagin in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is the simplest method, it is often the least effective at removing matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts. For challenging assays, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can offer the most significant reduction in matrix effects.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS in all quantitative bioanalytical LC-MS/MS methods. A SIL-IS is the most effective way to compensate for variability during sample preparation, chromatography, and ionization, as it behaves nearly identically to the analyte of interest.
Q5: Can optimizing the LC method alone eliminate matrix effects?
A5: While optimizing chromatography to separate the analyte from interfering matrix components is a crucial step, it may not completely eliminate matrix effects, especially in complex biological samples. A comprehensive approach that combines optimized sample preparation and chromatography with the use of an appropriate internal standard is the most robust strategy for minimizing matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This protocol helps to identify the retention time windows where ion suppression or enhancement occurs.
-
Preparation:
-
Prepare a solution of Furagin at a concentration that gives a stable and moderate signal.
-
Prepare a blank matrix sample by performing your standard extraction procedure on a matrix sample that does not contain Furagin.
-
-
Instrumentation Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for your Furagin analysis.
-
Using a T-connector, infuse the Furagin solution post-column into the mobile phase stream at a constant flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Once a stable baseline signal for Furagin is observed, inject the prepared blank matrix extract.
-
-
Data Interpretation:
-
Monitor the Furagin signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Protocol 2: Quantitative Evaluation of Matrix Factor
This protocol provides a quantitative measure of the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Furagin in the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Pre-Extraction Spiked Sample): Spike a blank biological matrix with Furagin at the same concentration as Set A and process it through your entire sample preparation procedure.
-
Set C (Post-Extraction Spiked Sample): Process a blank biological matrix sample through your sample preparation procedure. Spike the final extract with Furagin at the same concentration as Set A.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Furagin.
-
-
Calculations:
-
Matrix Factor (MF) = Peak Area (Set C) / Peak Area (Set A)
-
Recovery (RE) = Peak Area (Set B) / Peak Area (Set C)
-
Process Efficiency (PE) = Peak Area (Set B) / Peak Area (Set A) = MF x RE
-
An MF value close to 1 indicates a negligible matrix effect.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 80 - 110 | |
| Solid-Phase Extraction (SPE) | 75 - 95 | 85 - 115 | |
| Mixed-Mode SPE | > 90 | 95 - 105 | |
| HybridSPE (Phospholipid Depletion) | > 90 | 90 - 110 |
Note: These are typical ranges and actual values will vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Workflow for LC-MS/MS analysis, from sample preparation to data acquisition.
Caption: Logic diagram for troubleshooting common LC-MS/MS issues.
References
Technical Support Center: Isotopic Interference in Furagin-13C3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference during the quantification of Furagin using its 13C-labeled internal standard, Furagin-13C3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, or crosstalk, occurs when the isotope signals of the analyte (Furagin) and its stable isotope-labeled internal standard (SIL-IS), this compound, overlap. This can lead to inaccurate quantification. The primary causes are the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled Furagin and potential isotopic impurities in the this compound standard.[1][2]
Q2: How can I identify if my LC-MS/MS data for Furagin is affected by isotopic interference?
A2: You can suspect isotopic interference by observing the following:
-
Non-zero signal for this compound in blank samples spiked only with unlabeled Furagin: This indicates that the natural isotopic distribution of Furagin contributes to the signal of the internal standard.
-
Non-linear calibration curves: At high concentrations of Furagin, its isotopic contribution to the this compound channel can become significant, leading to a non-linear response.[3]
-
Inaccurate quality control (QC) sample results: If the interference is not accounted for, the calculated concentrations of QC samples may be biased.
Q3: What are the primary sources of isotopic interference in this assay?
A3: There are two main sources:
-
Natural Isotopic Abundance: Unlabeled Furagin (C₁₀H₈N₄O₅) has a natural abundance of ¹³C isotopes.[1][3] This means a small percentage of Furagin molecules will have a mass that is one, two, or three daltons higher than the monoisotopic mass, potentially interfering with the this compound signal.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Furagin or molecules with fewer than three ¹³C atoms.
Troubleshooting Guides
Issue 1: Unexpectedly high signal in the this compound channel for my highest calibrator.
This can lead to an underestimation of the analyte concentration at the upper end of the calibration curve.
Troubleshooting Steps:
-
Perform a Crosstalk Experiment: Analyze a high concentration standard of unlabeled Furagin and measure the response in the MRM transition set for this compound. This will quantify the percentage of signal contribution from the analyte to the internal standard.
-
Optimize Chromatographic Separation: Ensure baseline separation between Furagin and any potential interfering peaks. While Furagin and this compound are expected to co-elute, ensuring sharp, symmetrical peaks can minimize the impact of any closely eluting interferences.
-
Select Alternative MRM Transitions: Investigate different precursor-product ion transitions for both Furagin and this compound. It may be possible to find transitions with less isotopic overlap.
-
Apply a Mathematical Correction: If the interference is consistent and well-characterized, a mathematical correction can be applied to the peak areas during data processing.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To quantify the bidirectional interference between Furagin and this compound.
Methodology:
-
Prepare two sets of solutions in a blank matrix (e.g., plasma, urine):
-
Set A (Analyte to IS): Spike a high concentration of unlabeled Furagin (e.g., the Upper Limit of Quantification - ULOQ) without any this compound.
-
Set B (IS to Analyte): Spike the working concentration of this compound without any unlabeled Furagin.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of solutions using the established LC-MS/MS method, monitoring the MRM transitions for both the analyte and the internal standard.
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel. Calculate this as a percentage of the Furagin peak area in the same injection.
-
In the chromatogram from Set B, measure the peak area of any signal detected in the Furagin MRM channel. Calculate this as a percentage of the this compound peak area in the same injection.
-
Data Presentation:
| Experiment | Spiked Compound | MRM Channel Monitored | Measured Peak Area | % Crosstalk |
| Set A | Furagin (ULOQ) | Furagin | Area_Furagin_A | |
| This compound | Area_IS_A | (Area_IS_A / Area_Furagin_A) * 100 | ||
| Set B | This compound (Working Conc.) | This compound | Area_IS_B | |
| Furagin | Area_Furagin_B | (Area_Furagin_B / Area_IS_B) * 100 |
Visualizations
Experimental Workflow for Isotopic Interference Assessment
Caption: Workflow for Assessing Isotopic Interference.
Logical Relationship of Isotopic Interference
Caption: Sources and Consequences of Isotopic Interference.
References
Technical Support Center: Furagin & Furagin-¹³C₃ Analysis
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for optimizing mass spectrometer ion source parameters for the analysis of Furagin and its stable isotope-labeled internal standard, Furagin-¹³C₃.
Frequently Asked Questions (FAQs)
Q1: What ionization mode is best for Furagin analysis?
A1: Electrospray ionization (ESI) is the most suitable technique for a polar molecule like Furagin.[1][2] It is recommended to test both positive and negative ion modes to determine which provides the most favorable response.[3] Given Furagin's structure, it is capable of being both protonated and deprotonated, making empirical testing essential.
Q2: Why is Furagin-¹³C₃ used in the analysis?
A2: Furagin-¹³C₃ is a stable isotope-labeled internal standard.[4] It is chemically identical to Furagin but has a different mass due to the ¹³C atoms.[4][5] Using it helps to correct for variations in sample preparation, injection volume, and ion suppression, leading to more accurate and precise quantification.[6]
Q3: What are typical starting parameters for an ESI source for Furagin?
A3: Good starting parameters depend on the specific instrument. However, for a standard flow rate of 0.2-0.6 mL/min, you can begin with a capillary voltage of 2500-3500 V, a source temperature of 120-150 °C, and a desolvation gas temperature of 300-350 °C with a flow rate of 600-800 L/hr.[7][8] These should be systematically optimized for your specific conditions.
Q4: What is "in-source fragmentation" and how can I minimize it?
A4: In-source fragmentation (ISF) is the breakdown of an analyte within the ion source before it reaches the mass analyzer.[9] It is often caused by excessively high voltages (e.g., fragmentor or cone voltage) or temperatures.[9][10] To minimize ISF, systematically lower the fragmentor/cone voltage and source temperatures while monitoring the signal intensity of your precursor ion and any potential fragment ions.
Q5: How does the mobile phase composition affect ionization efficiency?
A5: Mobile phase composition is critical. For ESI, ensuring the analyte is in its charged form in solution is key. For positive mode, the pH should ideally be two units below the analyte's pKa; for negative mode, two pH units above.[3] The use of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is recommended over non-volatile salts, which can cause ion suppression and contaminate the source.[3]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Furagin and Furagin-¹³C₃.
Issue 1: Low or No Signal Intensity
-
Possible Cause: Incorrect ionization mode or polarity.
-
Possible Cause: Suboptimal ion source parameters.
-
Possible Cause: Sample concentration is too low or too high.
-
Solution: A sample that is too dilute may be below the instrument's detection limit. Conversely, a highly concentrated sample can cause ion suppression.[11] Prepare and inject a dilution series to find the optimal concentration range.
-
-
Possible Cause: Poor spray stability or no spray.
-
Solution: Visually inspect the spray needle. If the spray is unstable or absent, check for blockages in the sample line, ensure the nebulizer gas is flowing, and verify that the mobile phase pumps are primed and delivering solvent.[14]
-
-
Possible Cause: Contaminated ion source.
-
Solution: A dirty ion source can significantly reduce signal. Follow the manufacturer's guidelines for cleaning the capillary, skimmer cone, and other source components.[15]
-
Issue 2: High Background Noise or Unstable Baseline
-
Possible Cause: Use of non-volatile salts or buffers.
-
Solution: Ensure your mobile phase contains only volatile components (e.g., ammonium formate, ammonium acetate, formic acid, acetonitrile, methanol, water). Non-volatile salts like sodium or potassium phosphate (B84403) will build up in the source and cause high background and signal suppression.
-
-
Possible Cause: Contaminated solvent or mobile phase.
-
Solution: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Filter the mobile phase if necessary.
-
-
Possible Cause: Insufficient source gas flow or temperature.
-
Solution: The drying gas (or desolvation gas) is crucial for removing neutral solvent molecules. Increase the gas flow and/or temperature to improve desolvation efficiency, which can often stabilize the baseline.[7]
-
Quantitative Data: Ion Source Parameter Optimization
Use the following tables to guide and record your optimization experiments. The "Typical Starting Range" provides general values suitable for most ESI sources. The goal is to find the optimal value for each parameter that maximizes the signal for Furagin and Furagin-¹³C₃.
Table 1: ESI Positive Mode - Recommended Parameters
| Parameter | Typical Starting Range | Optimized Value | Notes |
|---|---|---|---|
| Capillary Voltage | +2500 to +4500 V | Start at 3500 V and adjust in 500 V increments. | |
| Cone/Fragmentor Voltage | +20 to +60 V | Critical for minimizing in-source fragmentation. | |
| Source Temperature | 120 to 150 °C | Adjust based on solvent composition. | |
| Desolvation Gas Temp. | 300 to 450 °C | Higher temperatures aid desolvation of aqueous phases. | |
| Cone Gas Flow | 20 to 100 L/hr | Instrument dependent; start with manufacturer's suggestion. | |
| Desolvation Gas Flow | 600 to 1000 L/hr | Adjust in tandem with temperature for best stability. |
| Nebulizer Pressure | 30 to 60 psi | | Dependent on flow rate; higher flow requires higher pressure.[7] |
Table 2: ESI Negative Mode - Recommended Parameters
| Parameter | Typical Starting Range | Optimized Value | Notes |
|---|---|---|---|
| Capillary Voltage | -2000 to -4000 V | Start at -3000 V and adjust in 500 V increments. | |
| Cone/Fragmentor Voltage | -20 to -60 V | Tune carefully to avoid fragmentation. | |
| Source Temperature | 120 to 150 °C | ||
| Desolvation Gas Temp. | 300 to 450 °C | ||
| Cone Gas Flow | 20 to 100 L/hr | ||
| Desolvation Gas Flow | 600 to 1000 L/hr |
| Nebulizer Pressure | 30 to 60 psi | | Dependent on flow rate.[7] |
Experimental Protocol: Ion Source Optimization via Flow Injection Analysis (FIA)
This protocol describes how to systematically optimize ion source parameters without a chromatographic column.
1. Preparation:
-
Prepare a 1 µg/mL standard solution of Furagin and Furagin-¹³C₃ in a solvent mixture representative of your typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Remove the LC column and replace it with a zero-dead-volume union.
-
Set the LC pump to deliver the same solvent mixture at your intended analytical flow rate (e.g., 0.4 mL/min).
2. Instrument Setup:
-
Set up the mass spectrometer to acquire data in full scan mode, monitoring the m/z range that includes the precursor ions for Furagin and Furagin-¹³C₃.
-
Set initial source parameters based on the "Typical Starting Range" in the tables above.
3. Optimization Procedure (One-Factor-at-a-Time):
-
Begin infusing the standard solution into the mass spectrometer. You should see a stable total ion chromatogram (TIC).
-
Capillary Voltage: While monitoring the analyte's signal intensity, adjust the capillary voltage up and down in 500 V increments. Record the voltage that provides the maximum stable signal.
-
Fragmentor/Cone Voltage: Set the capillary voltage to its optimum. Now, adjust the fragmentor voltage in 5-10 V increments. Find the value that maximizes the precursor ion signal without causing significant fragmentation.
-
Gas Temperatures: Optimize the desolvation gas temperature first, followed by the source temperature. Adjust in 25 °C increments, allowing the source to stabilize for a few minutes at each setting.
-
Gas Flow Rates: Optimize the desolvation gas flow, followed by the cone/nebulizer gas. Adjust in increments of 10-15% of the full range.
-
Re-evaluation: After finding the initial optimum for each parameter, it is good practice to re-check key parameters (like capillary and fragmentor voltage) as they can be interdependent.[10]
4. Finalization:
-
Record the final optimized parameters in your instrument method.
-
The same procedure should be repeated for both positive and negative ion modes to definitively determine the best approach.
Visualizations
Below are diagrams illustrating key workflows for the optimization process.
Caption: Workflow for Ion Source Parameter Optimization via FIA.
Caption: Troubleshooting Logic for Low MS Signal Intensity.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Furagin-13C3 | CAS | LGC Standards [lgcstandards.com]
- 6. Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. smatrix.com [smatrix.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Chromatographic Peak Tailing for Furagin
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve chromatographic peak tailing issues encountered during the analysis of Furagin.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for Furagin analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail".[1] For the analysis of Furagin, a nitrofuran antibacterial agent, peak tailing can lead to inaccurate quantification, reduced resolution between peaks, and decreased sensitivity.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[2]
Q2: What are the common causes of peak tailing for a basic compound like Furagin?
Furagin is a weakly acidic compound with a predicted pKa around 7.8-8.1. In the context of reverse-phase chromatography, it can behave as a polar basic compound. Common causes for peak tailing of such compounds include:
-
Secondary Interactions: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[2] These interactions provide a secondary retention mechanism that can broaden the peak.
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of Furagin, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in a distorted peak shape.[2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.
Q3: How can I quickly diagnose the cause of peak tailing in my Furagin analysis?
A systematic approach is recommended. First, check if all peaks in the chromatogram are tailing or only the Furagin peak. If all peaks are tailing, it might indicate a problem with the column, such as a void, or an issue with the HPLC system (extra-column volume). If only the Furagin peak is tailing, the issue is likely related to the specific chemical interactions between Furagin and the stationary phase or the mobile phase conditions.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving peak tailing for Furagin.
Step 1: Mobile Phase Optimization
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Furagin.
-
Adjusting pH: It is recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the basic functional group of Furagin. Since Furagin has a predicted acidic pKa around 8, operating at a lower pH (e.g., pH 2.5-4) will ensure that the molecule is in a single protonated state and minimizes interactions with silanol groups.
-
Buffer Selection: Use a buffer to maintain a consistent pH throughout the analysis. Phosphate and citrate (B86180) buffers are commonly used at lower pH ranges. The buffer concentration should be sufficient (typically 20-50 mM) to provide adequate buffering capacity.
Step 2: Column Selection and Care
The choice of the HPLC column and its condition are crucial for achieving good peak symmetry.
-
Column Chemistry: For the analysis of basic compounds like Furagin, it is advisable to use a modern, high-purity, end-capped C8 or C18 column. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, thereby reducing secondary interactions.
-
Column Conditioning and Cleaning: Ensure the column is properly conditioned with the mobile phase before analysis. If the column is old or has been used with diverse samples, it may be contaminated. Flushing the column with a strong solvent can help remove strongly retained compounds that might be causing peak tailing.
Step 3: Sample and Injection Considerations
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase to avoid peak distortion. If a stronger solvent is used to dissolve the sample, the injection volume should be kept as small as possible.
-
Sample Concentration: To check for column overload, dilute the sample and inject it again. If the peak shape improves, the original sample concentration was too high.
Recommended Experimental Protocol
Based on established methods for similar nitrofuran compounds and general principles for the analysis of polar basic compounds, the following starting conditions are recommended for the HPLC analysis of Furagin.
| Parameter | Recommended Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 25 mM) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 375 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Data Presentation
The following table summarizes the key chromatographic parameters and their typical impact on Furagin peak shape.
| Parameter | Condition 1 | Condition 2 | Expected Outcome for Peak Shape |
| Mobile Phase pH | pH 7.0 | pH 3.0 | Symmetrical peak at pH 3.0 |
| Column Type | Standard C18 | End-capped C18 | Improved symmetry with end-capped column |
| Sample Conc. | High | Low | Reduced tailing at lower concentration |
Mandatory Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Factors Influencing Furagin Peak Shape
Caption: Key factors causing peak tailing for Furagin and their solutions.
References
Technical Support Center: Ensuring the Stability of Furagin-13C3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Furagin-13C3 in various biological matrices during experimental procedures.
Troubleshooting Guide
Unforeseen issues can arise during the handling and analysis of biological samples. This guide provides solutions to common problems encountered when assessing the stability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound after freeze-thaw cycles. | Analyte degradation due to repeated changes in temperature.[1][2][3] Adsorption to container surfaces at low temperatures. | - Minimize the number of freeze-thaw cycles; ideally, use a fresh aliquot for each analysis.[4] - Thaw samples consistently, for example, at room temperature or in a controlled water bath.[4] - Use silanized or low-binding microcentrifuge tubes and pipette tips. - Evaluate the stability over at least three freeze-thaw cycles during method validation.[1][4] |
| Inconsistent this compound concentration in short-term (bench-top) stability experiments. | Enzymatic or chemical degradation at room temperature.[5][6][7] Evaporation of the solvent from the sample. pH changes in the matrix affecting analyte stability.[8] | - Keep samples on ice or at a controlled cool temperature (e.g., 4°C) during processing. - Process samples as quickly as possible. - Use tightly sealed containers to minimize evaporation. - Ensure the pH of the biological matrix is maintained, potentially using buffers if necessary. |
| Degradation of this compound observed in processed samples in the autosampler. | Analyte instability in the reconstitution solvent or at the autosampler temperature.[9][10] Adsorption to vials or cap septa.[10] Potential for carryover from a previous injection.[10] | - Test the stability of the extracted analyte in the final reconstitution solvent at the autosampler temperature for a period that exceeds the expected run time.[9][10] - Use low-adsorption autosampler vials and caps. - Optimize the needle wash procedure in the autosampler to minimize carryover.[10] |
| High variability in long-term stability samples. | Inconsistent freezer temperature.[11][12] Degradation over time due to slow chemical or enzymatic processes.[11][12] Sublimation of the sample during long-term storage. | - Store samples in a calibrated and continuously monitored freezer at a consistent temperature (e.g., -20°C or -80°C).[4][11] - Ensure sample containers are sealed tightly to prevent sublimation. - Establish long-term stability for a duration that covers the expected storage time of study samples.[9] |
| This compound signal is present in blank matrix samples (no analyte added). | Cross-contamination during sample preparation. Carryover from the analytical system (LC-MS/MS).[10] Interference from a metabolite or other endogenous component of the matrix. | - Use fresh, clean labware for each sample. - Implement a rigorous cleaning procedure for the LC-MS/MS system between runs. - Analyze multiple sources of blank matrix to check for interferences. - Ensure that the mass transition being monitored is specific to this compound. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound, the internal standard?
A1: As a stable isotope-labeled internal standard (SIL-IS), this compound is expected to have nearly identical chemical and physical properties to the unlabeled analyte, Furagin.[13] However, it is crucial to experimentally confirm its stability under the same conditions as the analyte. This ensures that any variability or degradation observed is accurately corrected for during quantification, maintaining the integrity and reliability of the bioanalytical data.[13][14]
Q2: What are the key stability experiments that should be performed for this compound?
A2: A comprehensive stability assessment should include:
-
Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing of samples.[1][2][3][4]
-
Short-Term (Bench-Top) Stability: To assess stability at room temperature or on an ice bath for the duration of sample processing.[9]
-
Long-Term Stability: To determine how long samples can be stored frozen without degradation.[9][11][12]
-
Autosampler (Post-Preparative) Stability: To ensure the analyte is stable in the processed sample extract for the duration of the analytical run.[9][10]
-
Stock Solution Stability: To confirm the stability of the this compound stock and working solutions under their storage conditions.[14]
Q3: What are acceptable criteria for stability?
A3: The mean concentration of the stability-tested samples at each concentration level should be within ±15% of the nominal concentration.[9][15] For the lower limit of quantification (LLOQ), a deviation of up to ±20% is often acceptable.[9]
Q4: Can I use literature data for the stability of Furagin instead of performing my own experiments for this compound?
A4: While literature can provide guidance, it is not a substitute for conducting your own stability experiments.[9] Regulatory guidelines require that stability is demonstrated in the specific biological matrix, using the same anticoagulant, storage conditions, and analytical procedures as your study samples.[9][16]
Q5: What should I do if I observe instability of this compound?
A5: If instability is detected, you should investigate the cause. Potential solutions include:
-
Modifying sample collection and handling procedures (e.g., adding stabilizers, keeping samples at a lower temperature).
-
Optimizing storage conditions (e.g., lower temperature, protection from light).[17]
-
Reducing the time between sample collection and analysis.
-
Adjusting the pH of the sample.[8]
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are based on general bioanalytical method validation guidelines and should be adapted to your specific laboratory and assay requirements.
Protocol 1: Freeze-Thaw Stability Assessment
-
Preparation: Spike a fresh batch of the biological matrix with this compound at low and high concentrations (typically corresponding to your low and high Quality Control (QC) samples).
-
Initial Analysis (Cycle 0): Immediately after preparation, analyze a set of these samples (n=3-5 per concentration) to establish the baseline concentration.
-
Freeze-Thaw Cycles: Freeze the remaining samples at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.[4] Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.[2]
-
Analysis after Cycles: After one, two, and three freeze-thaw cycles, analyze a set of samples at each concentration level.
-
Evaluation: Compare the mean concentration of the samples from each freeze-thaw cycle to the baseline concentration. The deviation should be within the acceptable limits (typically ±15%).[1]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Preparation: Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Storage: Place the samples on the bench-top at room temperature (or on ice, if that reflects your sample handling procedure) for a predetermined period that is equal to or longer than your expected sample processing time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the samples after the specified duration.
-
Evaluation: Compare the mean concentration of the stored samples to freshly prepared samples. The deviation should be within acceptable limits.
Protocol 3: Long-Term Stability Assessment
-
Preparation: Spike a sufficient number of aliquots of the biological matrix with this compound at low and high QC concentrations to cover all time points.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis at Time Points: Analyze a set of samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
Evaluation: At each time point, compare the mean concentration of the stored samples to the nominal concentration. The deviation should be within acceptable limits for the duration of your intended sample storage.[12]
Visualizations
The following diagrams illustrate key workflows and relationships in stability testing.
Caption: Workflow for assessing this compound stability in biological matrices.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 3. testinglab.com [testinglab.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. fda.gov [fda.gov]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
impact of different anticoagulants on Furagin plasma analysis
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for Furagin plasma analysis?
A1: While specific studies on Furagin are limited, for LC-MS/MS-based bioanalysis, Heparin is often recommended for hydrophilic compounds as it is less likely to cause matrix effects such as ion suppression or enhancement compared to chelating agents like EDTA and Citrate (B86180).[1] However, a study on chlorpheniramine (B86927) found equivalent analytical concentrations in both heparin and EDTA plasma.[2] Ultimately, the choice of anticoagulant should be validated during the bioanalytical method development for Furagin to ensure it does not interfere with the assay.
Q2: Can I use plasma collected with EDTA for Furagin analysis?
A2: Yes, it is possible to use EDTA-plasma. One study showed that for the analysis of chlorpheniramine by LC/MS/MS, the results from EDTA and heparin plasma were equivalent.[2] EDTA is also noted for preventing clot formation effectively, which can be advantageous for automated sample processing.[2] However, EDTA is a chelating agent and has the potential to cause ion suppression or enhancement in LC-ESI-MS analysis.[1] It is crucial to perform thorough validation to confirm that EDTA does not impact the accuracy and precision of your Furagin assay.
Q3: Are there any known issues with using Citrate as an anticoagulant for Furagin plasma analysis?
A3: Similar to EDTA, citrate acts as a chelating agent and can cause ion suppression or enhancement in LC-ESI-MS analysis.[1] Some studies recommend avoiding citrate for LC-ESI/MS-based metabolomics.[1] Therefore, if citrate is the only available anticoagulant, extensive validation is necessary to demonstrate that it does not interfere with the quantification of Furagin.
Q4: How can I troubleshoot unexpected results in my Furagin plasma analysis that might be related to the anticoagulant?
A4: If you suspect the anticoagulant is affecting your results, consider the following troubleshooting steps:
-
Matrix Effect Evaluation: Conduct a post-extraction spike experiment with your analyte of interest (Furagin) in plasma samples collected with different anticoagulants to assess the degree of ion suppression or enhancement.
-
Cross-Validation: If possible, analyze a subset of samples collected with different anticoagulants (e.g., heparin and EDTA) from the same subjects and compare the results. A study on chlorpheniramine showed no impact from the counter ion nature of the anticoagulant.[3]
-
Internal Standard Selection: Ensure you are using a stable, isotopically labeled internal standard for Furagin if using LC-MS/MS, as this can help to compensate for matrix effects.
-
Sample Preparation Optimization: Your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be robust enough to remove potential interferences from the anticoagulant and other matrix components.
Troubleshooting Guide
| Issue | Potential Cause Related to Anticoagulant | Recommended Action |
| Low Analyte Recovery | Ion suppression caused by the anticoagulant (more common with EDTA and Citrate in ESI-MS).[1] | Evaluate matrix effects. Optimize the sample preparation method to remove the anticoagulant. Consider switching to a different anticoagulant like Heparin. |
| High Variability in Results | Inconsistent matrix effects from the anticoagulant. Incomplete mixing of the anticoagulant with blood, leading to micro-clots. | Ensure proper blood collection and mixing techniques. Validate the method for precision and accuracy with the chosen anticoagulant. Use a suitable internal standard. |
| Instrument Contamination | Adsorption of the anticoagulant (e.g., EDTA) to the LC system components, leading to carryover.[4] | Implement a rigorous wash cycle for the LC system between samples. Use EDTA-free mobile phase additives if possible. |
| Poor Peak Shape | Interaction of the analyte with the anticoagulant or its counter-ions. | Adjust the mobile phase pH and composition. Optimize the chromatographic conditions. |
Data Presentation
Table 1: General Comparison of Common Anticoagulants for Plasma Analysis
| Anticoagulant | Mechanism of Action | Potential Advantages for Bioanalysis | Potential Disadvantages for Bioanalysis |
| Heparin | Potentiates the activity of antithrombin, inhibiting thrombin and factor Xa. | Generally considered to have minimal matrix effects in LC-MS.[1] | Can sometimes form insoluble precipitates upon freezing and thawing of plasma.[5] |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates calcium ions, preventing the coagulation cascade. | Prevents clotting effectively, good for automated systems.[2] May be equivalent to heparin for some analyses.[2] | Can cause significant ion suppression or enhancement in ESI-MS.[1] May adsorb to LC system components.[4] |
| Citrate | Chelates calcium ions. | Commonly used for coagulation assays. | Can cause ion suppression or enhancement in ESI-MS.[1] Generally not the first choice for LC-MS bioanalysis. |
Experimental Protocols
A detailed experimental protocol for the bioanalytical method of a similar compound, nitrofurantoin, can be adapted for Furagin analysis. The validation of such a method should follow regulatory guidelines such as those from the FDA or EMA.[6]
Key Steps in a Typical Bioanalytical Method for Furagin in Plasma:
-
Sample Collection: Collect whole blood into tubes containing the selected anticoagulant (e.g., sodium heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Pre-treatment (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Analysis by LC-MS/MS:
-
Inject the supernatant from the pre-treated sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Mass spectrometric detection is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.
-
Mandatory Visualization
Caption: Experimental workflow for Furagin plasma analysis.
Caption: Potential impact of anticoagulants on LC-MS analysis.
References
- 1. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of EDTA in dried bloodstains by electrospray LC-MS-MS and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of factors affecting the stability of frozen heparinized plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
correcting for variability in internal standard response
Welcome to the Technical Support Center. This guide provides troubleshooting assistance and answers to frequently asked questions regarding variability in internal standard (IS) response during chromatographic analysis.
Troubleshooting Guide
This section is designed to help you diagnose and resolve issues with internal standard variability in your current experiments.
Q1: My internal standard (IS) response is highly variable across an analytical run. What are the first steps to investigate the cause?
When you observe excessive variability in the IS response, a systematic investigation is crucial to identify the root cause.[1] The first step is to characterize the nature of the variability by plotting the IS peak area for all samples (calibrators, QCs, and unknowns) against the injection order.[2] This visualization will help you identify specific patterns.
Initial Investigation Steps:
-
Characterize the Variation Pattern: Analyze the plot of IS response vs. injection order.[3]
-
Sporadic/Random Outliers: Are only a few individual samples affected? This often points to simple human errors like incorrect pipetting, a missed IS spike, or an injection error.[3][4]
-
Systematic Trend/Drift: Is there a gradual increase or decrease in response over the run? This could indicate instrument-related issues (e.g., detector sensitivity drift) or problems with sample stability over the duration of the analysis.[4][5]
-
Abrupt Shift: Does the response suddenly change for a section of the run? This might be caused by an error during the preparation of a subset of samples or a sudden change in instrument conditions.[3]
-
Difference Between Sample Types: Are the IS responses for your unknown samples consistently higher or lower than for your calibration standards (Cals) and quality controls (QCs)?[6] This is a strong indicator of matrix effects.[3]
-
-
Review Sample Preparation Records: Meticulously check laboratory notebooks and electronic records for any documented anomalies during the sample preparation process for the affected samples.
-
Re-inject Affected Samples: If possible, re-inject a few of the affected samples along with some QCs that initially showed normal IS response.[4]
-
If the variability disappears upon re-injection, the issue likely lies with the initial injection process or was a random instrument glitch.
-
If the variability persists for the same samples, the cause is likely related to the sample itself (matrix effects) or the sample preparation process.[4]
-
This initial assessment will guide you toward the most probable cause, as detailed in the troubleshooting flowchart below.
// Node Definitions start [label="High IS Variability Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; plot_data [label="Plot IS Area vs. Injection Order", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pattern [label="What is the pattern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sporadic [label="Sporadic Outliers", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; drift [label="Systematic Drift / Trend", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; shift [label="Abrupt Shift", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; unknown_vs_qc [label="Unknowns Differ from Cal/QC", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
cause_sporadic [label="Cause: Pipetting Error,\nMissed IS Spike, Injection Error", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_drift [label="Cause: Instrument Drift,\nAnalyte/IS Instability in Autosampler", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_shift [label="Cause: Prep Error on Subset,\nInstrument Condition Change", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_unknown_vs_qc [label="Cause: Matrix Effects,\nDifferent Matrix Lot", fillcolor="#FFFFFF", fontcolor="#202124"];
action_sporadic [label="Action: Re-analyze affected sample.\nReview prep records.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_drift [label="Action: Check instrument performance.\nEvaluate Bench-Top Stability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_shift [label="Action: Review prep records for subset.\nCheck instrument logs.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_unknown_vs_qc [label="Action: Perform Matrix Effect\nExperiment.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> plot_data; plot_data -> pattern; pattern -> sporadic [label=" Random "]; pattern -> drift [label=" Gradual "]; pattern -> shift [label=" Sudden "]; pattern -> unknown_vs_qc [label=" Grouped "];
sporadic -> cause_sporadic; cause_sporadic -> action_sporadic;
drift -> cause_drift; cause_drift -> action_drift;
shift -> cause_shift; cause_shift -> action_shift;
unknown_vs_qc -> cause_unknown_vs_qc; cause_unknown_vs_qc -> action_unknown_vs_qc; }
Caption: Troubleshooting flowchart for IS variability.
Q2: How can I determine if matrix effects are the cause of my IS variability?
Matrix effects occur when co-eluting compounds from the sample matrix (e.g., lipids, salts, metabolites) interfere with the ionization of the analyte and/or the IS in the mass spectrometer, causing ion suppression or enhancement.[3][7][8] If you observe that IS responses in your study samples are systematically different from those in your standards and QCs (which are often prepared in a cleaner, surrogate matrix), a matrix effect is the likely culprit.[3][6]
To confirm and quantify this, you should perform a matrix effect experiment. The most common approach is the post-extraction spike method.[8] This involves comparing the response of an analyte and IS spiked into an extracted blank matrix to their response in a neat (clean) solvent.
See "Experimental Protocol 1: Quantitative Assessment of Matrix Effects" for a detailed methodology.
Q3: What should I do if I confirm that IS variability is impacting my data quality?
If your investigation confirms that IS variability is not being properly tracked by the analyte and is affecting the accuracy of your results, you must take corrective action. The appropriate strategy depends on the root cause.
Mitigation Strategies for IS Variability
| Cause | Recommended Mitigation Strategy |
| Matrix Effects | Optimize Sample Preparation: Switch from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[3] Improve Chromatography: Modify the HPLC gradient or change the column to improve separation between the analyte/IS and the interfering compounds from the matrix. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression or enhancement.[3] |
| IS Instability | Evaluate IS Stability: Perform experiments to confirm the stability of your IS in stock solutions and in the processed sample matrix under typical autosampler conditions (see Protocol 2).[4][9] Change Storage Conditions: If instability is found, adjust the storage temperature or solvent for the IS working solution. |
| Inappropriate IS | Select a Better IS: The best choice is a stable isotope-labeled (SIL) version of your analyte, as its physicochemical properties are nearly identical.[3][4] If a SIL IS is not available, select a structural analog that is proven to co-elute and behave similarly to the analyte during extraction and ionization.[3] |
| Human Error / Process Variability | Improve Training: Ensure all analysts are thoroughly trained on pipetting techniques and the specifics of the sample preparation workflow. Use Automation: Employ automated liquid handling systems to minimize human error and improve the consistency of sample preparation.[7] |
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantitatively determine the effect of the biological matrix on analyte and IS response (ion suppression or enhancement).
Methodology (Post-Extraction Spike):
-
Source Matrix: Obtain at least six different lots of blank biological matrix (e.g., plasma, urine) from individual donors.[9]
-
Prepare Sample Sets: For each matrix lot, prepare two sets of samples at low and high QC concentration levels.
-
Set A (Analyte in Extracted Matrix): Process (extract) blank matrix samples first. Then, spike the resulting clean extract with the analyte and IS at the appropriate concentrations.
-
Set B (Analyte in Neat Solution): Prepare equivalent solutions by spiking the analyte and IS into the final reconstitution solvent (the "clean" or "neat" solution).
-
-
Analysis: Inject both sets of samples and acquire the data.
-
Calculation: The matrix factor (MF) is calculated for each lot by comparing the peak area from Set A to the peak area from Set B.
-
MF = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: To determine if the IS effectively corrects for the matrix effect, calculate the IS-normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[9]
Example Data Summary:
| QC Level | Analyte Recovery (%) | IS Recovery (%) | IS-Normalized Matrix Factor |
| Mean (CV%) | Mean (CV%) | Mean (CV%) | |
| Low QC | 88.2 (3.9%) | 87.5 (4.2%) | 1.03 (5.1%) |
| High QC | 90.1 (3.5%) | 89.4 (3.8%) | 1.01 (4.5%) |
Experimental Protocol 2: Evaluation of Internal Standard Stability
Objective: To assess the stability of the internal standard under various conditions that samples may experience during analysis.
Methodology:
-
Prepare Samples: Use at least three replicates of low and high QC samples for each stability test.[9]
-
Analyze Samples: Analyze the stability samples against a freshly prepared calibration curve.[9]
-
Perform Stability Tests:
-
Bench-Top Stability: Thaw QC samples and keep them at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before processing.[9]
-
Post-Preparative Stability: Analyze processed samples (in the autosampler) immediately after preparation and then re-inject them after they have been stored in the autosampler for a specified duration (e.g., 24-48 hours).
-
Stock Solution Stability: Test the stability of the IS stock and working solutions at both room temperature and refrigerated/frozen temperatures for a defined period.[9]
-
-
Calculation: Compare the mean response of the IS in the stability samples to the mean response of the IS in the freshly prepared comparison samples.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9] While specific criteria for IS response alone are not always defined, a significant deviation (>15-20%) in IS response between fresh and stability samples warrants investigation.
Frequently Asked Questions (FAQs)
Q4: What is the primary function of an internal standard?
An internal standard is a compound of a known concentration that is added to all samples—calibrators, QCs, and unknowns—before sample processing.[4][6][10] Its primary role is to compensate for variability that can occur during the analytical workflow.[1][4] By calculating the ratio of the analyte response to the IS response, the method can correct for:
// Edges sample -> add_is; add_is -> mix; mix -> sample_is; sample_is -> inject [lhead=cluster_analysis]; inject -> lcms; lcms -> data; data -> ratio [lhead=cluster_quant]; ratio -> curve; curve -> result; }
Caption: Standard bioanalytical workflow using an internal standard.
Q5: What are the characteristics of a good internal standard?
The selection of an appropriate IS is critical for robust and reliable quantitation. An ideal internal standard should:
-
Be Chemically Similar: It should have physicochemical properties as close as possible to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[4][13]
-
Be the Right Type: A stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H) is considered the "gold standard" because its behavior is nearly identical to the analyte.[4] If a SIL IS is unavailable, a close structural analog can be used, but it requires more rigorous validation to prove it tracks the analyte effectively.[3]
-
Not Be Present in Samples: The IS must not be naturally present in the biological matrix being tested.[10]
-
Be Chromatographically Resolved: It should be well-separated from any potential interferences in the chromatogram.[14]
-
Be Stable: It must be stable throughout the entire process, from storage and sample preparation to final analysis.[4]
Q6: What are the typical acceptance criteria for internal standard response?
While global consensus is still evolving, regulatory bodies and industry best practices provide guidelines for monitoring IS response.[15] The goal is to use IS response criteria as a tool to trigger an investigation, not necessarily as a strict pass/fail for the batch.[16]
Commonly Used Acceptance Criteria for IS Variability
| Parameter | Acceptance Limit | Rationale / Comment |
| Individual Sample Deviation | IS response of an unknown sample should be within 50% to 150% of the mean IS response of the calibrators and QCs in the run.[4][16] | This is a widely used "rule of thumb" to flag individual samples that may have experienced significant issues (e.g., missed IS spike). Some labs may use a wider range (e.g., 30% deviation).[2] |
| Overall Precision | The coefficient of variation (%CV or %RSD) of the IS response across all accepted calibrators and QCs should ideally be ≤ 15% . | This assesses the overall consistency of the analytical process for a given run. Higher variability may indicate a systematic issue. |
| Response in Blanks | The IS response in a blank sample (without IS added) should be < 5% of the response in the LLOQ sample.[17] | This check ensures there is no significant interference or cross-contamination at the mass transition of the internal standard. |
It's important to note that if the IS response variability in the unknown samples is similar to the variability observed in the calibrators and QCs, it is less likely to have an impact on the accuracy of the final data.[5][6]
References
- 1. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. welchlab.com [welchlab.com]
- 12. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.cmicgroup.com [en.cmicgroup.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Furagin in Human Plasma
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Furagin in human plasma, alongside alternative analytical techniques. The information presented is collated from established methodologies for structurally similar compounds and general principles of bioanalytical method validation.
Methodology Comparison
The selection of an analytical method for pharmacokinetic studies depends on various factors, including sensitivity, selectivity, cost, and throughput. Below is a comparison of LC-MS/MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Separation based on the differential migration of charged species in an electric field.[1][2] |
| Sensitivity | Very High (pg/mL to ng/mL levels).[3][4] | Moderate (ng/mL to µg/mL levels).[5] | High (ng/mL levels). |
| Selectivity | Very High, due to specific mass transitions. | Moderate, susceptible to interference from co-eluting compounds with similar UV spectra. | High, based on charge and size. |
| Sample Volume | Typically low (e.g., 100 µL). | Can be higher (e.g., 200-500 µL). | Very low (nL injections). |
| Throughput | High, with rapid analysis times. | Moderate to High. | Can be high with automated systems. |
| Cost | High initial instrument cost and maintenance. | Lower instrument and operational cost. | Moderate instrument cost. |
| Matrix Effects | Susceptible to ion suppression or enhancement, requiring careful validation. | Less prone to matrix effects compared to MS, but can still be affected. | Can be affected by matrix components influencing electroosmotic flow. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and validation. The following protocols are based on established practices for similar analytes.
I. LC-MS/MS Method for Furagin in Plasma
This method is adapted from a validated procedure for the structurally similar compound, Nitrofurantoin (B1679001).
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard (IS) solution (e.g., a deuterated analog of Furagin or a structurally similar compound not present in the sample).
-
Pre-condition an SPE cartridge (e.g., Strata-X) with methanol (B129727) followed by deionized water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute Furagin and the IS with an appropriate solvent (e.g., acetonitrile (B52724)/water mixture).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for injection.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Furagin and the IS.
4. Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
II. Alternative Method 1: HPLC-UV
This method provides a cost-effective alternative to LC-MS/MS, although with potentially lower sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of plasma, add an internal standard.
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at the maximum absorbance wavelength for Furagin (e.g., around 370 nm for similar nitrofurans).
-
Validation: The same validation parameters as for the LC-MS/MS method should be assessed.
III. Alternative Method 2: Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.
1. Sample Preparation
-
Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can then be diluted with the CE running buffer.
2. CE Conditions
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., sodium borate) at a specific pH.
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: Typically UV detection.
-
Validation: Method validation should be performed to ensure reliability for quantitative analysis.
Workflow and Data Analysis
The general workflow for a quantitative bioanalytical method validation involves several key stages, from sample preparation to data reporting.
Caption: Workflow for the validation of a quantitative LC-MS/MS method for Furagin in plasma.
Quantitative Data Summary
The following tables summarize typical performance data expected from a validated LC-MS/MS method for a small molecule like Furagin in plasma, based on data for similar compounds.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3 | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | 500 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 800 | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Factor (IS Normalized) | 0.85 - 1.15 |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | ± 15% of nominal concentration |
| Short-term (Bench-top) | 24 hours at room temp. | ± 15% of nominal concentration |
| Long-term | 30 days at -80°C | ± 15% of nominal concentration |
| Post-preparative (Autosampler) | 48 hours at 4°C | ± 15% of nominal concentration |
This guide provides a framework for the validation and comparison of analytical methods for the quantification of Furagin in plasma. The choice of method will ultimately depend on the specific requirements of the study, balancing the need for sensitivity and selectivity with practical considerations such as cost and sample throughput.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Assessing Linearity, Accuracy, and Precision with Furagin-13C3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Furagin-13C3, with an alternative, a structural analog internal standard, in the bioanalysis of nitrofuran antibiotics. The supporting experimental data underscores the superiority of isotope dilution mass spectrometry for ensuring the highest standards of data quality.
In the realm of regulated bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice due to its high sensitivity and selectivity. The use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute and experience similar ionization effects, providing a more accurate and precise measurement compared to structural analog internal standards.
Performance Comparison: this compound vs. a Structural Analog
The following tables summarize the validation parameters for the quantification of a nitrofuran antibiotic using a stable isotope-labeled internal standard (illustrative for this compound) and a structural analog internal standard. The data is based on validated bioanalytical methods for nitrofuran compounds.
Table 1: Linearity Assessment
| Parameter | Method with this compound (Illustrative) | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Analyte | Furagin (hypothetical) | Nitrofurantoin | N/A |
| Internal Standard | This compound | Nitrofurazone | N/A |
| Linearity Range | 0.5 - 500 ng/mL | 5.00 - 1500 ng/mL | Should cover the expected concentration range |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Regression Model | Linear, weighted (1/x²) | Linear | Appropriate for the concentration-response relationship |
Table 2: Accuracy and Precision Assessment
| QC Level | Nominal Conc. (ng/mL) | Method with this compound (Illustrative) | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) | |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) | |
| LLOQ | 0.5 | -2.5% | 6.8% | N/A | N/A |
| Low QC | 1.5 | 1.8% | 4.5% | -2.9% to 5.1% | 1.2% to 5.2% |
| Mid QC | 200 | 0.5% | 2.1% | -5.7% to 0.6% | 3.0% to 5.8% |
| High QC | 400 | -1.2% | 3.3% | -4.9% to 2.3% | 2.5% to 4.7% |
Data for the method with a structural analog IS is for the analysis of Nitrofurantoin using Nitrofurazone as the internal standard.
The data clearly demonstrates that methods employing a stable isotope-labeled internal standard can achieve excellent linearity, accuracy, and precision, well within the stringent requirements of regulatory agencies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are the typical experimental protocols for assessing linearity, accuracy, and precision.
Linearity Assessment Protocol
-
Preparation of Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte. A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) are also included.
-
Addition of Internal Standard: A constant concentration of this compound is added to all calibration standards (except the blank) and quality control (QC) samples.
-
Sample Extraction: The samples are subjected to an appropriate extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area responses of the analyte and the internal standard are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The linearity of the curve is evaluated using a suitable regression model (typically linear with a weighting factor). The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision Assessment Protocol
-
Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the calibration standards at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Medium QC, and High QC (at least 75% of the Upper Limit of Quantification).
-
Intra-Assay (Within-Run) Assessment: At least five replicates of each QC level are analyzed in a single analytical run. The accuracy is determined by comparing the mean calculated concentration to the nominal concentration (% Bias). The precision is calculated as the coefficient of variation (% CV) of the replicate measurements.
-
Inter-Assay (Between-Run) Assessment: The analysis of QC replicates is repeated on at least three different days to determine the inter-assay accuracy and precision.
-
Acceptance Criteria: For a method to be considered accurate and precise, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (% CV) should not exceed 15% (20% at the LLOQ).
Visualizing the Workflow
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.
Determining the Limits of Detection and Quantification for Furagin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Furagin, a nitrofuran antibacterial agent. Understanding these parameters is crucial for the validation of analytical methods, ensuring the reliability and accuracy of quantitative data in pharmaceutical research and quality control. This document outlines the theoretical basis, presents comparative data from different analytical techniques, and provides a detailed experimental protocol for establishing the LOD and LOQ of Furagin.
Comparison of Analytical Methods for Furagin
The selection of an analytical method for determining the LOD and LOQ of Furagin depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two commonly employed techniques for the analysis of pharmaceutical compounds.
While specific validated data for Furagin is not extensively available in publicly accessible literature, a study on a structurally similar nitrofuran derivative, N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone, provides valuable comparative insights into the performance of these methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Experimental Parameters |
| HPLC-PDA | 2.43 µg/mL[1] | 7.38 µg/mL[1] | Column: Shim‐pack GIST C18 (5 µm, 150 × 4.6 mm) Mobile Phase: Acetonitrile (B52724) and 0.1% TFA in water (75:25 v/v) Flow Rate: 0.5 mL/min Detection: 333 nm |
| UV/VIS Spectrophotometry | Data not explicitly stated in abstract | Data not explicitly stated in abstract | A study on a similar compound indicated high sensitivity with a high correlation coefficient and low relative standard deviation. |
| Voltammetry | 3.9 µg/L | Not Specified | This highly sensitive electroanalytical method was used for determining trace levels of Furagin. |
Note: The data for HPLC and UV/VIS spectrophotometry is based on a study of a structurally analogous compound and serves as a reference for the expected performance for Furagin analysis.
Experimental Protocol: Determining LOD and LOQ of Furagin using HPLC
This protocol describes the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Furagin using a High-Performance Liquid Chromatography (HPLC) method, based on the calibration curve method recommended by the International Council for Harmonisation (ICH) guidelines.
1. Materials and Reagents:
-
Furagin reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
Analytical balance
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Furagin reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 100 µg/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range expected to bracket the LOD and LOQ. For example, prepare standards with concentrations ranging from 0.5 µg/mL to 20 µg/mL.
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% TFA) in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of a Furagin solution (typically around 375 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
4. Data Collection and Analysis:
-
Inject the prepared calibration standards into the HPLC system in triplicate.
-
Record the peak area or peak height for each injection.
-
Construct a calibration curve by plotting the average peak response against the corresponding concentration of Furagin.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), the slope of the curve (S), and the standard deviation of the response (σ). The standard deviation of the y-intercepts of the regression line is a commonly used value for σ.
5. Calculation of LOD and LOQ:
The LOD and LOQ are calculated using the following formulas based on the standard deviation of the response and the slope of the calibration curve[1]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (e.g., standard deviation of the y-intercept of the regression line).
-
S = the slope of the calibration curve.
Workflow for LOD and LOQ Determination
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Signaling Pathways and Logical Relationships
The determination of LOD and LOQ is a critical component of the broader process of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines. The relationship between these parameters and other validation characteristics is illustrated below.
Caption: Relationship of LOD and LOQ to other analytical method validation parameters.
References
The Gold Standard: Why ¹³C-Labeled Standards Outperform Deuterated Standards in Antibiotic Analysis
In the precise world of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of antibiotics, the choice of an internal standard (IS) is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a critical choice exists between using carbon-13 (¹³C) labeled and deuterium (B1214612) (²H or D) labeled analogs of the analyte. For researchers, scientists, and drug development professionals, understanding the distinct advantages of ¹³C-labeled standards is crucial for developing robust and defensible analytical methods.
Deuterated standards, while often more accessible and less expensive, present inherent physicochemical challenges that can compromise data integrity.[1] In contrast, ¹³C-labeled standards behave nearly identically to their unlabeled counterparts, offering superior accuracy and reliability. This guide provides an objective comparison, supported by experimental data and principles, to illuminate the advantages of ¹³C-labeled standards for the quantitative analysis of antibiotics.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should perfectly mimic the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization—to accurately correct for variability.[2][3] The fundamental differences between substituting a hydrogen atom with deuterium versus a carbon atom with ¹³C have significant analytical implications.
The most critical distinction lies in their chromatographic behavior. Due to the "isotope effect," where the C-²H bond is stronger and slightly less polar than the C-¹H bond, deuterated standards often elute slightly earlier than the native antibiotic during liquid chromatography. This chromatographic shift can lead to the analyte and the internal standard experiencing different levels of matrix-induced ion suppression or enhancement, ultimately compromising quantification.[1] ¹³C-labeled standards, with their mass difference integrated into the carbon backbone, have virtually identical physicochemical properties to the analyte, ensuring perfect co-elution and more effective compensation for matrix effects.
Furthermore, the stability of the isotopic label is a key consideration. Deuterium atoms, particularly those on heteroatoms (-OH, -NH), can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This can lead to a loss of the isotopic label and inaccurate quantification. ¹³C labels are integrated into the stable carbon framework of the molecule and are not at risk of exchange, ensuring the integrity of the standard throughout the analytical process.
Data Presentation: Performance in Antibiotic Analysis
While direct head-to-head studies comparing ¹³C and deuterated standards for the same antibiotic are not abundant, examining validation data from various high-quality studies illustrates the robust performance achieved with each type of standard. The following table summarizes representative performance data for the analysis of different antibiotics using either ¹³C-labeled or deuterated internal standards.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift relative to the analyte. | Typically co-elutes perfectly with the unlabeled analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site. | Highly stable with no risk of isotope exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard and the accuracy of the quantitative data. |
| Accuracy & Precision (Example Data) | Sulfonamides & Quinolones in Serum: - Accuracy: 86.1% to 109.0%- Precision (Inter-day RSD): 5.18% to 10.3% | Erythromycin in Distillers Grains: - Accuracy: 90% to 102%- Precision (RSD): 3.8% to 6.8% | While well-validated methods can be developed with both, ¹³C standards often lead to methods with higher accuracy and precision due to their ideal physicochemical properties. |
| Correction for Matrix Effects | Chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the IS, compromising quantification. | Excellent correction for matrix effects due to identical elution profiles with the analyte. | ¹³C-IS is the superior choice for analyzing antibiotics in complex biological matrices like plasma, urine, and tissue, where significant matrix effects are expected. |
| Cost & Availability | Generally less expensive and more readily available. | Typically more expensive due to more complex and laborious synthesis. | The higher initial cost of ¹³C standards can be justified by long-term savings in method development, troubleshooting, and enhanced data reliability. |
Mandatory Visualization
To better illustrate the concepts described, the following diagrams depict the analytical workflow and the critical differences in the behavior of ¹³C-labeled versus deuterated standards.
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of antibiotics in human plasma using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is representative and requires optimization for specific applications and antibiotic classes.
1. Materials and Reagents
-
Target antibiotic reference standard
-
¹³C-labeled or deuterated internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the antibiotic analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution. Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a suitable gradient elution to achieve separation of the analyte from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode (typical for many antibiotics).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the internal standard by infusing standard solutions.
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the antibiotic in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Recommendation
The choice between deuterated and ¹³C-labeled internal standards is a critical decision in quantitative mass spectrometry that involves a trade-off between cost and analytical performance. While deuterated standards are often more affordable and can be used to develop acceptable methods, they carry inherent risks of isotopic instability and chromatographic separation from the analyte, which can compromise data accuracy.
For the most demanding applications in antibiotic analysis, such as in regulated clinical trials or for developing the most robust and reliable quantitative assays, the investment in ¹³C-labeled standards is highly recommended. Their superior stability and perfect co-elution with the target analyte lead to more reliable and accurate quantification, especially in the complex biological matrices frequently encountered in drug development and clinical research. By minimizing analytical variability, ¹³C-labeled standards provide higher confidence in the final data, ensuring the integrity and defensibility of the research.
References
A Comparative Guide to Assessing the Metabolic Stability of Furagin Using Furagin-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the in vitro metabolic stability of Furagin, a nitrofuran antibiotic. It emphasizes the superior accuracy and reliability of using a stable isotope-labeled internal standard, Furagin-¹³C₃, in quantitative assays. The information presented is intended to assist researchers in designing and interpreting drug metabolism studies, a critical component of preclinical drug development.
Introduction to Metabolic Stability
Metabolic stability is a crucial parameter in drug discovery, indicating a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] This property significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction playing a major role in Phase I metabolic reactions.[4] Therefore, in vitro assays using human liver microsomes (HLM) are a cornerstone for predicting a drug's metabolic fate in vivo.
Methodology Comparison: The Gold Standard vs. Alternatives
Accurate quantification of the parent compound's depletion over time is the essence of a metabolic stability assay. The choice of analytical methodology profoundly impacts the quality of the generated data.
Primary Method: LC-MS/MS with Furagin-¹³C₃ Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as Furagin-¹³C₃, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Principle: Furagin-¹³C₃ is chemically identical to Furagin but has a greater mass due to the incorporation of three ¹³C atoms. It is added to samples at a known concentration at the beginning of the sample preparation process. During LC-MS/MS analysis, Furagin and Furagin-¹³C₃ co-elute but are detected as distinct ions due to their mass difference.
-
Advantages: The SIL-IS perfectly mimics the analyte (Furagin) during sample extraction, handling, and ionization in the mass spectrometer. This internal calibration corrects for variations in sample recovery and matrix effects, which are common sources of error in bioanalytical assays. The result is unparalleled accuracy and precision in quantifying the remaining Furagin at each time point.
Alternative Method: Label-Free or Analog Internal Standard Quantification
In the absence of a SIL-IS, other methods may be employed, though they possess significant limitations.
-
Principle: These methods either use an external calibration curve without an internal standard or employ a structurally similar but not isotopically labeled molecule as the internal standard.
-
Disadvantages:
-
Matrix Effects: Complex biological matrices like liver microsomes can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Without a co-eluting SIL-IS, these effects cannot be adequately corrected.
-
Variable Recovery: The efficiency of the extraction process can vary between samples. A structurally analogous internal standard may not behave identically to the analyte during extraction, leading to imprecise results.
-
Lower Confidence: The data generated is generally considered less reliable and may not meet the stringent requirements of regulatory submissions.
-
Experimental Protocols
Below is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of Furagin.
Materials:
-
Furagin
-
Furagin-¹³C₃ (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Furagin in DMSO.
-
Prepare a working solution of Furagin by diluting the stock solution in buffer. The final concentration in the incubation is typically 1 µM.
-
Prepare the internal standard (Furagin-¹³C₃) solution in acetonitrile (e.g., 100 ng/mL) to be used as the quenching solution.
-
-
Incubation:
-
Pre-warm the NADPH regenerating system and HLM solution to 37°C.
-
In a microcentrifuge tube, add the HLM and phosphate buffer. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Add the Furagin working solution to the microsome mixture and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time Point Sampling:
-
Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The 0-minute time point sample is taken immediately after adding the NADPH system.
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with the Furagin-¹³C₃ internal standard. This step simultaneously quenches the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of Furagin to Furagin-¹³C₃.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Furagin remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) .
Data Presentation
The metabolic stability of a compound is typically categorized based on its in vitro half-life in HLM. While specific experimental data for Furagin is not publicly available, the following table provides a comparative framework using representative data for other nitrofuran antibiotics and control compounds.
| Compound | Class | In Vitro t½ (min) in HLM (Representative Values) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Metabolic Stability Classification |
| Furagin | Nitrofuran Antibiotic | Data Not Available | Data Not Available | To Be Determined |
| Nitrofurantoin | Nitrofuran Antibiotic | > 60 | < 12 | Low to Moderate |
| Furazolidone | Nitrofuran Antibiotic | < 30 | > 23 | Moderate to High |
| Verapamil | High-Clearance Control | ~ 15 | ~ 46 | High |
| Warfarin | Low-Clearance Control | > 120 | < 6 | Low |
Note: The values for Nitrofurantoin and Furazolidone are representative estimates based on their known metabolic profiles and are included for comparative purposes. Actual experimental values may vary.
Visualizations
References
cross-validation of Furagin assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Furagin (also known as Furazidin), a crucial antibacterial agent. In the absence of a direct multi-laboratory cross-validation study, this document synthesizes data from various independent validation studies to offer insights into method performance, reproducibility, and best practices. The focus is on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, the two predominant techniques for the analysis of Furagin in pharmaceutical formulations.
Introduction: The Imperative of Reproducibility
Furagin is a nitrofuran antibiotic primarily used in the treatment of urinary tract infections[1][2]. Accurate and precise quantification of Furagin in pharmaceutical dosage forms is paramount for ensuring its safety and efficacy. Analytical method validation provides evidence that a method is suitable for its intended purpose. However, true robustness is demonstrated when a method is reproducible across different laboratories, analysts, and equipment[3][4]. Inter-laboratory comparison is the gold standard for assessing the reproducibility of an analytical method, as it reveals potential variations arising from subtle differences in environmental conditions, reagent sources, and instrument configurations[5][6].
This guide will compare the performance of HPLC and UV-Vis spectrophotometric methods for Furagin analysis by collating key validation parameters reported in peer-reviewed literature.
Experimental Methodologies
The successful transfer and cross-validation of an analytical method begin with a clear and detailed protocol. Below are generalized methodologies for the two most common Furagin assays, based on published studies.
1. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for its specificity and ability to separate the analyte of interest from excipients and potential degradation products[7][8][9][10][11].
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used[12].
-
Mobile Phase : A common mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)[11][12]. The exact ratio is optimized to achieve good peak shape and retention time. For instance, a mobile phase of acetonitrile and water (90:10 v/v) has been reported[12].
-
Flow Rate : A typical flow rate is maintained between 0.8 mL/min and 1.0 mL/min[11][12].
-
Detection : The UV detector is set to a wavelength where Furagin exhibits maximum absorbance, often around 332 nm or 292 nm[12][13].
-
Sample Preparation : A known quantity of the Furagin-containing product (e.g., crushed tablets) is dissolved in a suitable solvent, such as dimethylformamide or the mobile phase. The solution is then sonicated, diluted to a specific concentration, and filtered through a 0.45 µm filter before injection into the HPLC system[13].
-
Standard Preparation : A stock solution of pure Furagin standard is prepared and serially diluted to create calibration standards across a desired concentration range[13].
2. UV-Vis Spectrophotometry Protocol
UV-Vis spectrophotometry is a simpler, more accessible method for the quantification of Furagin, relying on the principle of light absorption[7][8][10][11][14].
-
Instrumentation : A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm is required[8].
-
Solvent : A solvent in which Furagin is freely soluble and that does not interfere with its absorbance spectrum is chosen. Methanol, distilled water, or a specific buffer solution are common choices[13][14].
-
Wavelength Selection : The absorbance spectrum of a standard Furagin solution is recorded (e.g., from 200-500 nm) to determine the wavelength of maximum absorbance (λmax). For Furagin, this is often observed around 292 nm or 322 nm[13][14].
-
Sample and Standard Preparation : Similar to the HPLC method, samples and standards are prepared by dissolving the substance in the chosen solvent and diluting it to fall within the linear range of the Beer-Lambert law[14].
Workflow and Validation Parameters
The following diagrams illustrate a typical analytical workflow and the logical relationship between key validation parameters assessed during method validation.
Caption: A generalized workflow for the quantitative analysis of Furagin.
Caption: Logical relationship of key analytical method validation parameters.
Data Presentation: Comparison of Assay Performance
The following tables summarize the performance characteristics of HPLC and UV-Vis spectrophotometric methods for Furagin (or the similar compound Furazolidone, where data is representative) as reported in various independent studies. This collation highlights the typical performance researchers can expect from each technique.
Table 1: Performance Characteristics of HPLC Methods for Nitrofuran Analysis
| Parameter | Reported Value Range | Source(s) |
| Linearity (R²) | 0.9996 - 0.9999 | [12] |
| Concentration Range | 10 - 90 µg/mL | [12] |
| Accuracy (% Recovery) | 99.66% - 100.28% | [12] |
| Precision (% RSD) | < 1.0% | [12] |
| Limit of Quantitation (LOQ) | 0.230 µg/mL | [12] |
| Retention Time | ~4 - 9 min | [12] |
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for Nitrofuran Analysis
| Parameter | Reported Value Range | Source(s) |
| Linearity (R²) | 0.999 | [13][14] |
| Concentration Range | 5 - 30 µg/mL | [14] |
| Accuracy (% Recovery) | 99.34% - 100.90% | [14] |
| Precision (% RSD) | < 2.0% | [8][11] |
| Selectivity | Potentially lower; interference from excipients possible | [10] |
| λmax | ~292 - 322 nm | [13][14] |
Discussion and Conclusion
This comparative guide, based on a synthesis of published data, allows for an objective evaluation of HPLC and UV-Vis spectrophotometry for Furagin analysis.
-
HPLC consistently demonstrates higher sensitivity (lower LOQ) and specificity. Its chromatographic separation step is crucial for accurately quantifying Furagin in complex matrices without interference from pharmaceutical excipients[7][12]. The precision of HPLC methods, with RSD values often below 1%, is typically better than that of spectrophotometric methods[12]. This makes HPLC the preferred method for regulatory submissions and quality control where high accuracy is demanded.
-
UV-Vis Spectrophotometry offers the advantages of simplicity, lower cost, and faster analysis times[9][14]. For routine checks of bulk drug material or simple formulations where interfering substances are not a concern, it provides acceptable accuracy and precision[8][11]. However, its lower selectivity means that any excipient or impurity that absorbs light at the same wavelength as Furagin can lead to inaccurate results[10].
Recommendations for Inter-Laboratory Studies:
To ensure reproducibility across different laboratories, the following should be considered:
-
Standardized Protocol : A highly detailed and unambiguous analytical protocol is essential.
-
Certified Reference Material : All participating labs should use the same batch of certified Furagin reference standard.
-
Common Reagents and Columns : Specifying the source and grade of solvents, reagents, and the exact type of HPLC column can minimize variability.
-
System Suitability Tests : Rigorous system suitability criteria (e.g., peak symmetry, resolution, theoretical plates for HPLC) must be defined and met before any analysis.
-
Proficiency Testing : Blind analysis of a common certified reference material can effectively assess inter-laboratory precision and accuracy[5][6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Reproducibility of antimicrobial test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. tsijournals.com [tsijournals.com]
- 13. repository.usmf.md [repository.usmf.md]
- 14. researchgate.net [researchgate.net]
comparing different sample preparation techniques for Furagin analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Furagin in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The chosen sample preparation technique is a critical determinant of the reliability and sensitivity of the subsequent analysis. This guide provides an objective comparison of the three most common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for Furagin analysis, supported by experimental data from studies on Furagin and structurally similar nitrofurans.
Performance Comparison
The selection of a sample preparation method hinges on a trade-off between recovery, cleanliness of the extract, speed, and cost. While Solid-Phase Extraction (SPE) generally yields the cleanest extracts with high recoveries, it is the most time-consuming and expensive method. Liquid-Liquid Extraction (LLE) offers a balance of cleanliness and cost, while Protein Precipitation (PPT) is the simplest and fastest method but may suffer from lower recoveries and significant matrix effects.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | 88.9% - 107.3% (for nitrofuran metabolites)[1] | ~70% - 80% (for nitrofurantoin)[2] | Typically lower than SPE and LLE due to potential co-precipitation of the analyte. |
| Matrix Effect | Minimal; SPE is highly effective at removing phospholipids (B1166683) and other interferences.[3][4] | Moderate; Cleaner than PPT but may still have residual matrix components. | Significant; Prone to ion suppression or enhancement in LC-MS analysis due to co-eluting endogenous components.[5] |
| Limit of Detection (LOD) | Generally the lowest due to high concentration factors and clean extracts. | Intermediate. | Generally the highest due to matrix effects and less concentration. |
| Limit of Quantification (LOQ) | Generally the lowest. | Intermediate. | Generally the highest. |
| Processing Time | Longest; involves multiple steps of conditioning, loading, washing, and elution. | Intermediate; involves solvent addition, mixing, and phase separation. | Shortest; involves the addition of a precipitating solvent and centrifugation. |
| Cost per Sample | Highest; requires SPE cartridges and often larger solvent volumes. | Intermediate; requires extraction solvents. | Lowest; requires only a precipitating solvent. |
| Automation Potential | High; readily adaptable to 96-well plate formats and automated liquid handlers. | Moderate; can be automated but may be more complex than SPE automation. | High; easily performed in 96-well plates with automated liquid handlers. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each sample preparation technique.
Detailed Experimental Protocols
The following protocols are based on validated methods for nitrofurans and provide a detailed starting point for the analysis of Furagin.
Solid-Phase Extraction (SPE) for Nitrofuran Metabolites in Biological Matrices[1]
This method is suitable for the extraction of nitrofuran metabolites from various matrices including plasma and urine.
-
Sample Pre-treatment:
-
To a 2-gram sample, add hydrochloric acid and 2-nitrobenzaldehyde (B1664092) for hydrolysis and derivatization.
-
Incubate the sample.
-
-
Solid-Phase Extraction:
-
Cartridge Conditioning: Sequentially condition SDB-L SPE cartridges with 3 mL of ethyl acetate, 3 mL of methanol, and 5 mL of water.
-
Sample Loading: Pass the pre-treated sample extract through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of hexane (B92381) to remove interferences.
-
Elution: Elute the analytes with ethyl acetate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) for Nitrofurantoin (B1679001) in Urine[2]
This protocol is optimized for the extraction of nitrofurantoin from urine samples.
-
Sample Preparation:
-
To 100 µL of urine sample, add an internal standard (e.g., Furazolidone).
-
Add the extraction solvent (details not specified in the abstract but typically an immiscible organic solvent like ethyl acetate).
-
-
Extraction:
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to achieve phase separation.
-
-
Post-Extraction:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for UHPLC-DAD analysis.
-
Protein Precipitation (PPT) for Nitrofurantoin in Plasma[2]
This is a rapid and simple method for preparing plasma samples.
-
Precipitation:
-
To 100 µL of plasma sample, add an internal standard (e.g., Furazolidone).
-
Add a precipitating solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, typically in a 3:1 or 4:1 ratio (solvent:plasma).
-
-
Separation:
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
-
Collection:
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase.
-
Conclusion
The choice of sample preparation technique for Furagin analysis should be guided by the specific requirements of the study.
-
Solid-Phase Extraction (SPE) is recommended for methods requiring the highest sensitivity and accuracy, such as in regulated bioanalysis for pivotal pharmacokinetic studies, due to its superior cleanup and minimal matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE) presents a viable alternative when a balance between sample cleanliness, cost, and throughput is necessary.
-
Protein Precipitation (PPT) is best suited for high-throughput screening and early-stage drug discovery studies where speed is prioritized over the ultimate in sensitivity and data quality.
It is crucial to validate the chosen sample preparation method for Furagin in the specific biological matrix of interest to ensure it meets the required performance criteria for linearity, accuracy, precision, recovery, and matrix effect.
References
- 1. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and reliable bioanalysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards. The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation and study sample analysis.[1][2] This guide will delve into the key considerations for using SIL internal standards, comparing different labeling approaches and outlining the necessary validation experiments to meet global regulatory standards.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Preferred
In quantitative bioanalysis, particularly for methods employing mass spectrometry, a stable isotope-labeled internal standard is unequivocally the preferred choice.[1][3] Regulatory guidelines from the FDA, EMA, and the harmonized ICH M10 consistently recommend the use of SIL-ISs.[3] The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes with the analyte and experiences the same extraction recovery and matrix effects, providing superior accuracy and precision.[4]
While SIL-ISs are considered the "gold standard," practical and financial constraints sometimes necessitate the use of alternatives, such as structural analogs.[1] However, as the following data demonstrates, the use of a carefully selected and rigorously validated SIL-IS often leads to more robust and reliable data.
Performance Comparison: SIL-IS vs. Structural Analog
The selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability.[3] The following tables summarize experimental data from a comparative study, highlighting the performance differences between a SIL-IS and a structural analog internal standard.
A study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma provides compelling evidence for the superiority of the SIL-IS approach. The results demonstrate a significant improvement in both precision and accuracy when using the SIL-IS.[4]
Table 1: Comparison of Precision for the Quantification of Kahalalide F
| Internal Standard Type | Number of Samples (n) | Standard Deviation | p-value (Levene's Test) |
| Structural Analog | 284 | 8.6% | 0.02 |
| SIL-IS | 340 | 7.6% |
Data from a comparative study on the quantification of Kahalalide F. The lower standard deviation and p-value indicate significantly better precision with the SIL-IS.[5]
Table 2: Comparison of Accuracy for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias | p-value (t-test) |
| Structural Analog | 96.8% | <0.0005 |
| SIL-IS | 100.3% | 0.5 |
Data from the same study showing that the mean bias for the SIL-IS was not significantly different from the true value (100%), indicating higher accuracy.[5]
In another study comparing a stable isotope-labeled (everolimus-d4) and an analog internal standard (32-desmethoxyrapamycin) for the quantification of everolimus (B549166), both internal standards yielded acceptable results. However, the SIL-IS demonstrated a more favorable slope in comparison to an independent LC-MS/MS method, suggesting better accuracy.[6]
Table 3: Performance Comparison for the Quantification of Everolimus
| Performance Characteristic | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
This study highlights that while a well-validated analog can be acceptable, the SIL-IS may still offer advantages in accuracy.[6]
Experimental Protocols: A Guide to Validation
Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.
Internal Standard Selection and Optimization
Objective: To select the most appropriate internal standard and optimize its concentration.
Methodology:
-
Candidate Selection:
-
SIL-IS: Obtain a high-purity stable isotope-labeled version of the analyte.
-
Analog IS: Select a structurally similar compound with comparable physicochemical properties (e.g., pKa, logP) and chromatographic behavior.[3]
-
-
Purity and Identity Check: Verify the purity and identity of the chosen internal standard using appropriate analytical techniques (e.g., NMR, MS).[3]
-
Concentration Optimization: Prepare a series of working solutions of the internal standard at different concentrations. Spike these solutions into a blank matrix and analyze them. Select a concentration that provides a reproducible and sufficient signal-to-noise ratio (>20:1) without causing detector saturation. The IS response should ideally be similar to the response of the analyte at the lower limit of quantification (LLOQ).[3]
Internal Standard Interference Check
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and vice versa.
Methodology:
-
Analyte Interference on IS: Prepare a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ). Analyze the sample and monitor the mass transition of the internal standard.
-
IS Interference on Analyte: Prepare a blank matrix sample spiked with the internal standard at its working concentration. Analyze the sample and monitor the mass transition of the analyte.[3]
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte or IS should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response, respectively.
Matrix Effect Evaluation
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set 1: Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set 2: Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.[3]
-
-
Analysis: Analyze both sets of samples and compare the peak areas of the analyte and internal standard.
-
Calculation: The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1). The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤15%.
Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.[2]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Visualizing the Workflow and Rationale
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Bioanalytical workflow using a SIL-IS.
Decision tree for internal standard selection.
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[1] However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative.[1] By adhering to the regulatory guidelines set forth by the FDA, EMA, and ICH, and by conducting thorough validation experiments, researchers can ensure the generation of high-quality, reproducible data essential for the advancement of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Furagin-13C3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Furagin-13C3, ensuring compliance and minimizing risk.
Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following steps outline the recommended procedure for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial. This compound waste, whether in solid form or in solution, should be collected in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams. The container should be clearly marked with the chemical name ("this compound Waste") and any relevant hazard symbols.
Step 3: Consultation of Safety Data Sheet (SDS)
Although a specific SDS for this compound may not be available, the SDS for Furagin should be consulted for hazard information. According to the available data for Furagin, it is harmful if swallowed and may cause skin and eye irritation.[1][2] This information underscores the importance of proper handling and containment.
Step 4: Adherence to Local Regulations
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal environmental regulations.[1] These regulations will dictate the specific requirements for chemical waste disposal, which may vary by location. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 5: Waste Pickup and Disposal
Arrange for the collection of the sealed this compound waste container by a licensed chemical waste disposal company. Your EHS department will typically coordinate this process. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols
The provided search results did not contain detailed experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for chemical waste disposal.
Quantitative Data
The search results did not provide any quantitative data regarding the disposal of this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Furagin-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Furagin-13C3, a 13C-labeled analogue of the antibiotic Furagin. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
This compound, like its parent compound Furagin, should be handled with care as it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. The following procedural guidance is designed to mitigate these risks and provide a clear operational plan for laboratory personnel.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for large quantities or when there is a significant risk of splashing. | To be worn at all times when handling this compound to protect against splashes and airborne particles[2][3]. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile). | Double gloving is recommended when handling the neat compound or preparing solutions[4]. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged[5]. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should be worn over personal clothing and removed before leaving the designated handling area[4]. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood. | To be used in well-ventilated areas, especially when there is a potential for aerosol or dust generation[2][6]. |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Donning PPE: Put on a lab coat or gown, followed by safety glasses or goggles, and then gloves. If handling the powder outside a fume hood, a respirator is required.
-
Handling:
-
Carefully open the container to avoid creating dust.
-
Weigh the required amount of this compound on a tared weigh boat.
-
If preparing a solution, slowly add the compound to the solvent to minimize splashing.
-
After handling, securely close the primary container.
-
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[1][4].
Disposal Plan:
All waste contaminated with this compound, including disposable PPE, weighing papers, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect any liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Excess or expired this compound and all contaminated waste should be disposed of through a licensed hazardous material disposal company[3]. Follow all federal, state, and local regulations for chemical waste disposal.
-
Contingency for Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. research.uci.edu [research.uci.edu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
